Chemical structure and properties of Tert-butyl (5-hydroxypentan-2-yl)carbamate
The following technical guide details the chemical structure, properties, synthesis, and applications of Tert-butyl (5-hydroxypentan-2-yl)carbamate . Executive Summary Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, properties, synthesis, and applications of Tert-butyl (5-hydroxypentan-2-yl)carbamate .
Executive Summary
Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5), also known as N-Boc-4-amino-1-pentanol , is a bifunctional aliphatic building block characterized by a chiral secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary hydroxyl group.[1] Its structural versatility makes it a critical intermediate in the synthesis of peptidomimetics, macrocycles, and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and reactivity profiles for medicinal chemistry applications.[2]
Chemical Identity & Structural Analysis[3]
The compound features a five-carbon chain substituted at the C2 position with a carbamate and at the C5 position with a hydroxyl group. The presence of the chiral center at C2 allows for stereoselective applications, although the CAS 179412-96-5 typically refers to the racemic mixture unless specified otherwise (e.g., R or S prefixes).
SMILES: CC(C)(C)OC(=O)NC(C)CCCO
InChIKey: DDGNGFVNTZJMMZ-UHFFFAOYSA-N (Note: This key corresponds to the linear isomer; the branched isomer key varies based on stereochemistry).
Synthetic Routes & Manufacturing[2][7]
The synthesis of Tert-butyl (5-hydroxypentan-2-yl)carbamate is generally achieved through the reduction of precursor carboxylic acids or the ring-opening of lactams. The most robust route for scale-up involves Levulinic Acid or 5-Methyl-2-pyrrolidone as starting materials.
Validated Synthetic Pathway
The following Graphviz diagram illustrates the logical flow from raw material to the final protected amino alcohol.
Figure 1: Step-wise synthesis from Levulinic Acid via the lactam intermediate.
Experimental Protocol: Reduction of N-Boc-4-Aminopentanoic Acid
This protocol describes the conversion of N-Boc-4-aminopentanoic acid to the target alcohol using a Borane-THF reduction. This method preserves the Boc group while selectively reducing the carboxylic acid.
Equipment: Flame-dried 2-neck flask, addition funnel, inert gas (Ar/N₂) line.
Step-by-Step Methodology
Setup: Charge the flame-dried flask with N-Boc-4-aminopentanoic acid (e.g., 10 mmol, 2.17 g) and a magnetic stir bar. Evacuate and backfill with Argon three times.
Solvation: Add anhydrous THF (20 mL) via syringe to dissolve the solid. Cool the solution to 0 °C using an ice bath.
Addition: Slowly add the BH₃·THF solution (15 mL, 15 mmol) dropwise over 20 minutes. Caution: Gas evolution (H₂) will occur.
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Stain: Ninhydrin or PMA).
Quenching: Cool the mixture back to 0 °C. Carefully add Methanol (5 mL) dropwise to destroy excess borane. Stir for 30 minutes until gas evolution ceases.
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with 10% Citric Acid (2 x 20 mL), Saturated NaHCO₃ (20 mL), and Brine (20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure title compound.
Self-Validating Checkpoint: The product should show a broad IR stretch at ~3350 cm⁻¹ (OH/NH) and a strong carbonyl stretch at ~1690 cm⁻¹ (Boc). ¹H NMR should confirm the loss of the acidic proton and the appearance of a methylene signal (-CH₂OH) at δ ~3.6 ppm.
Reactivity Profile & Applications
The bifunctional nature of Tert-butyl (5-hydroxypentan-2-yl)carbamate allows for orthogonal functionalization.
Orthogonal Reactivity Map
Figure 2: Orthogonal reactivity pathways for N- and O-termini.
Drug Development Applications[5]
PROTAC Linkers: The 5-carbon chain provides a specific spatial separation (approx. 6–8 Å) between the E3 ligase ligand and the target protein ligand. The chiral methyl group at C2 can induce conformational bias, potentially improving the permeability or stability of the chimera compared to linear alkyl chains.
Peptidomimetics: The compound acts as a reduced dipeptide isostere or a gamma-amino acid mimetic, useful in protease inhibitor design.
Macrocyclization: The alcohol can be converted to a leaving group (mesylate) or oxidized to an aldehyde to facilitate macrocyclization via alkylation or reductive amination.
Solubility of Tert-butyl (5-hydroxypentan-2-yl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of Tert-butyl (5-hydroxypentan-2-yl)carbamate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-bu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Tert-butyl (5-hydroxypentan-2-yl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (5-hydroxypentan-2-yl)carbamate, a key building block in contemporary drug discovery and organic synthesis. In the absence of extensive published quantitative data, this document establishes a framework for predicting solubility based on the molecule's physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to facilitate reaction optimization, purification, and formulation.
Introduction: The Significance of Solubility
Tert-butyl (5-hydroxypentan-2-yl)carbamate is a bifunctional molecule incorporating a hydroxyl group and a Boc-protected amine. This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise control over chemical reactions is paramount. The solubility of a synthetic intermediate is a critical parameter that dictates its utility. It directly influences reaction kinetics, choice of purification methods (such as crystallization and chromatography), and the ease of handling and formulation.[1] A thorough understanding of its solubility profile is therefore not merely academic but a fundamental prerequisite for efficient and successful process development.
Physicochemical Profile and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2] The structure of tert-butyl (5-hydroxypentan-2-yl)carbamate contains distinct regions of varying polarity, which collectively determine its overall solubility behavior.
Molecular Structure Analysis:
Caption: Structure of tert-butyl (5-hydroxypentan-2-yl)carbamate.
Key Functional Groups and Their Influence:
Hydroxyl (-OH) Group: This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the molecule's affinity for polar solvents, especially protic solvents like alcohols.[3][4]
Carbamate (-NHCOO-) Group: This group is also polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens) and a hydrogen bond donor (the N-H group). This contributes to its solubility in polar solvents.
Tert-butyl (-C(CH₃)₃) Group: This is a bulky, non-polar (lipophilic) group. It enhances solubility in non-polar and moderately polar aprotic solvents by engaging in van der Waals interactions.
Pentyl Chain (-C₅H₁₀-): The aliphatic backbone is non-polar and contributes to the molecule's solubility in less polar organic solvents.
Qualitative Solubility Prediction:
Based on the balance of these functional groups, a qualitative solubility profile can be predicted. The molecule possesses both polar, hydrogen-bonding moieties and non-polar aliphatic character, suggesting it will exhibit a broad solubility range but with a clear preference for polar organic solvents.
Caption: Predicted solubility based on the "like dissolves like" principle.
Quantitative Experimental Determination of Solubility
To obtain precise solubility values, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its accuracy and reliability.[5][6]
Core Protocol: Shake-Flask Method
This method involves equilibrating an excess of the solid compound in the solvent of choice until a saturated solution is formed. The concentration of the solute in the saturated solution is then measured.
Materials:
Tert-butyl (5-hydroxypentan-2-yl)carbamate
Selected organic solvents (analytical grade or higher)
Glass vials with PTFE-lined screw caps
Orbital shaker or magnetic stirrer with temperature control (e.g., 25 °C)
Centrifuge
Chemically inert syringe filters (e.g., 0.22 or 0.45 µm PTFE)
Calibrated analytical balance
Volumetric flasks and pipettes
Step-by-Step Methodology:
Preparation of Saturated Solution: Add an excess amount of tert-butyl (5-hydroxypentan-2-yl)carbamate (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 2 mL). The key is to ensure undissolved solid remains at equilibrium.
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).[7]
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 3.2). A 10-fold or 100-fold dilution is common.
Quantification: Analyze the diluted sample using a validated analytical technique, such as HPLC-UV, to determine the concentration of the dissolved compound.
Analytical Protocol: Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used method for quantifying the concentration of organic molecules like carbamates.[7][8]
Instrumentation and Conditions:
HPLC System: With a gradient pump, autosampler, column oven, and UV-Vis detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective.
Example Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Carbamates typically have a UV absorbance around 220-230 nm. Determine the optimal wavelength by running a UV scan of a standard solution.
Injection Volume: 10 µL.
Step-by-Step Methodology:
Standard Preparation: Prepare a stock solution of tert-butyl (5-hydroxypentan-2-yl)carbamate of known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995 for accuracy.
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment (Section 3.1, Step 6).
Calculation of Solubility:
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor used.
Express the final solubility in appropriate units, such as mg/mL or molarity (mol/L).
Caption: Experimental workflow for solubility determination.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvent systems.
Table 1: Experimentally Determined Solubility of Tert-butyl (5-hydroxypentan-2-yl)carbamate at 25°C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Notes / Observations
Non-Polar
Hexane
0.1
To be determined
To be determined
Expected to be low
Toluene
2.4
To be determined
To be determined
Polar Aprotic
Dichloromethane (DCM)
3.1
To be determined
To be determined
Ethyl Acetate (EtOAc)
4.4
To be determined
To be determined
Acetone
5.1
To be determined
To be determined
Expected to be good
Acetonitrile (ACN)
5.8
To be determined
To be determined
Dimethylformamide (DMF)
6.4
To be determined
To be determined
Expected to be high
Dimethyl Sulfoxide (DMSO)
7.2
To be determined
To be determined
Expected to be very high
Polar Protic
Isopropanol
3.9
To be determined
To be determined
Ethanol
4.3
To be determined
To be determined
Expected to be high
Methanol
5.1
To be determined
To be determined
Expected to be very high
Conclusion
While published quantitative solubility data for tert-butyl (5-hydroxypentan-2-yl)carbamate is scarce, a robust prediction of its behavior can be made based on its molecular structure. The presence of both polar, hydrogen-bonding functional groups and non-polar hydrocarbon regions suggests good solubility in a range of polar organic solvents, particularly polar aprotic (e.g., Acetone, DMF, DMSO) and polar protic (e.g., Methanol, Ethanol) solvents, with limited solubility in non-polar solvents like hexane. For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear and reliable pathway to determine the precise thermodynamic solubility in any solvent system of interest. This empirical data is indispensable for optimizing synthetic routes, developing purification strategies, and advancing formulation efforts.
References
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-29.
Chirico, N., & Gramatica, P. (2011).
Thermo Fisher Scientific. (2020). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Available at: [Link]
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). AAPS PharmSciTech, 9(2), 523–528.
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Available at: [Link]
QuickTakes. (n.d.). How do functional groups like hydroxyl and amino groups affect water solubility?. Available at: [Link]
O’Brien, C. T., et al. (2022). Control of the aqueous solubility of cellulose by hydroxyl group substitution and its effect on processing. White Rose Research Online. Available at: [Link]
Quora. (2020). How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule?. Available at: [Link]
Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS 179412-96-5) is a specialized aliphatic amino alcohol derivative protected by a tert-butoxycarbonyl (Boc) group.[1][2][3][4] It serves as a critical "linker-scaffold" in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. Its structure features a chiral center at the C2 position and a primary hydroxyl group at C5, providing dual functionality: the hydroxyl group allows for ether/ester linkage formation, while the Boc-protected amine serves as a latent attachment point for pharmacophores.
This guide details the physicochemical identity, industrial synthesis pathways, and handling protocols for this compound, designed for researchers requiring high-purity building blocks for drug development.
Viscous oil or low-melting solid (depending on purity)
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa
~14.8 (Amide NH), ~16 (Alcohol OH)
Structural Analysis & Chirality
The molecule consists of a pentane backbone with two key functional sites:
C2 Position (Chiral Center): The amine functionality is attached here. The commercial CAS 179412-96-5 typically refers to the racemic mixture. However, stereospecific synthesis is possible using chiral pool precursors (e.g., Glutamic acid derivatives) to access the (R) or (S) enantiomers, which are crucial for structure-activity relationship (SAR) studies in protein binding.
C5 Position (Primary Alcohol): This site is sterically accessible, making it ideal for converting into leaving groups (tosylate/mesylate) or for Mitsunobu coupling reactions.
Boc Protecting Group: Stable to basic and nucleophilic conditions but readily cleaved by acids (TFA/HCl), releasing the free amine for subsequent coupling.
Synthesis & Production Methodologies
The synthesis of Tert-butyl (5-hydroxypentan-2-yl)carbamate typically follows a linear reduction pathway starting from widely available biomass-derived precursors like Levulinic Acid.
Primary Industrial Route: The Levulinic Acid Pathway
This route is favored for its scalability and cost-efficiency. It involves the reductive amination of the ketone followed by chemoselective reduction of the carboxylic acid.
Step-by-Step Protocol:
Reductive Amination:
Precursor: Levulinic Acid (4-oxopentanoic acid).
Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) or H₂/Pd-C.
Mechanism: Formation of the imine intermediate followed by in-situ reduction to 4-aminopentanoic acid.
Note: This step establishes the C2 stereocenter (racemic if using standard reducing agents).
Outcome: Formation of N-Boc-4-aminopentanoic acid. This protects the amine from participating in the subsequent reduction.
Chemoselective Reduction:
Substrate: N-Boc-4-aminopentanoic acid.
Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) or Isobutyl chloroformate/NaBH₄ (Mixed Anhydride method).
Critical Control: The temperature must be controlled (-10°C to 0°C) to prevent reduction of the Boc carbamate. Borane is highly selective for the carboxylic acid over the carbamate.
Figure 1: Industrial synthesis pathway starting from Levulinic Acid. This route efficiently builds the carbon skeleton while allowing for late-stage reduction.
Applications in Drug Discovery
1. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Chain Length: The 5-carbon chain provides a specific spatial separation (~6-8 Å) often required to span shallow binding pockets.
Modularity: The hydroxyl group can be converted to an alkyl halide for alkylation of E3 ligase ligands (e.g., Thalidomide derivatives), while the amine (post-deprotection) attaches to the Warhead ligand.
2. Peptidomimetics
The compound acts as a gamma-amino alcohol scaffold. Upon oxidation of the alcohol to an aldehyde, it can be used to generate chiral pyrrolidines or serve as a transition-state mimic in protease inhibitors.
Handling, Stability & Safety
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and should be kept in a desiccator.
Stability: Stable for >2 years if stored correctly. Avoid prolonged exposure to strong acids (cleaves Boc) or oxidizing agents.
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545709, tert-butyl N-(5-hydroxypentan-2-yl)carbamate. Retrieved from [Link]
Safety Data Sheet (SDS) for Tert-butyl (5-hydroxypentan-2-yl)carbamate
This technical guide provides an in-depth safety and handling profile for Tert-butyl (5-hydroxypentan-2-yl)carbamate , a specialized amino-alcohol building block used frequently in medicinal chemistry, particularly in th...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth safety and handling profile for Tert-butyl (5-hydroxypentan-2-yl)carbamate , a specialized amino-alcohol building block used frequently in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.
CAS Number: 179412-96-5
Chemical Formula: C₁₀H₂₁NO₃
Molecular Weight: 203.28 g/mol
Synonyms: N-Boc-2-amino-5-pentanol; (4-Hydroxy-1-methylbutyl)carbamic acid tert-butyl ester
Chemical Identity & Strategic Significance[1]
In drug discovery, Tert-butyl (5-hydroxypentan-2-yl)carbamate serves as a critical "linker" scaffold. It possesses two orthogonal functional handles: a secondary alcohol (-OH) and a Boc-protected amine (-NHBoc). This bifunctionality allows researchers to perform selective chemistry—typically activating the alcohol for conjugation (e.g., Mitsunobu reaction or sulfonation) while keeping the amine protected, or vice versa.
Its primary application lies in PROTAC linker design , where the aliphatic chain length (5 carbons) dictates the spatial separation between the E3 ligase ligand and the target protein ligand, a parameter crucial for effective protein degradation.
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this research-grade compound is limited, Structure-Activity Relationship (SAR) analysis with similar Boc-protected amino alcohols mandates the following GHS classifications.
Thermal Instability: The tert-butoxycarbonyl (Boc) group is thermally labile. Exposure to temperatures >80°C (or lower in the presence of Lewis acids) can trigger isobutylene gas evolution, potentially pressurizing sealed vessels.
Hygroscopicity: The terminal hydroxyl group makes the compound hygroscopic. Moisture absorption can alter stoichiometry in sensitive coupling reactions (e.g., EDC/NHS couplings).
Physicochemical Profile
Data below represents a synthesis of experimental values and high-confidence predictions based on structural analogs (e.g., N-Boc-amino-hexanol).
Property
Value / Description
Note
Physical State
Viscous Oil or Low-Melting Solid
Often solidifies upon prolonged freezer storage.
Color
Colorless to Pale Yellow
Yellowing indicates oxidation or impurity.
Boiling Point
~320–330°C (Predicted)
Decomposes before boiling at atm pressure.
Flash Point
>110°C
Closed Cup (Predicted).
Solubility
DMSO, DCM, Methanol, Ethyl Acetate
Sparingly soluble in water.
pKa
~14.8 (Alcohol), ~10.5 (Carbamate NH)
Estimates for functional groups.
Density
~1.02 g/cm³
Protocol: Handling, Storage & Stability[2][4][5]
Core Directive: The integrity of this reagent relies on preventing two degradation pathways: Acid-catalyzed deprotection and Hydrolytic fouling .
A. Storage Workflow
Temperature: Store at 2–8°C (Refrigerated). For long-term (>6 months), store at -20°C .
Atmosphere: Store under inert gas (Argon or Nitrogen). The container must be tightly sealed with parafilm to prevent moisture ingress.
B. Handling Logic (The "Dry-Chain" Method)
When aliquoting for synthesis, follow this self-validating workflow to ensure reagent quality.
Figure 1: The "Dry-Chain" handling workflow designed to prevent condensation-induced hydrolysis during reagent retrieval.
Experimental Application: Deprotection Safety
In drug development, the Boc group is eventually removed to release the free amine. This step carries specific safety implications.
Standard Protocol: TFA (Trifluoroacetic acid) / DCM (1:1).
Safety Mechanism:
Gas Evolution: The reaction generates isobutylene and CO₂.
Constraint: Never perform this reaction in a closed pressure vial. Use a vented septum or an open flask with an inert gas bubbler.
Exotherm: The neutralization of the carbamate is exothermic.
Constraint: Add TFA dropwise at 0°C.
Emergency Response & First Aid
This section outlines the immediate biological response logic in case of exposure.
Figure 2: Triage logic for accidental exposure. Immediate dilution is the primary countermeasure.
Spill Control
Isolate: Evacuate non-essential personnel.
PPE: Wear nitrile gloves, lab coat, and safety goggles.
Contain: Adsorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
Clean: Wipe surface with acetone followed by soap and water.
Regulatory & Disposal
Waste Stream: Organic Waste (Non-Halogenated).
Disposal Method: Incineration is preferred due to the nitrogen content. Do not discharge into drains.
Transport (DOT/IATA): Not regulated as a dangerous good for transport, but should be treated as "Chemicals, n.o.s." (Not Otherwise Specified).
References
PubChem. (n.d.). Compound Summary: tert-Butyl carbamate derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]
SMILES string and InChIKey for Tert-butyl (5-hydroxypentan-2-yl)carbamate
Executive Summary Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a critical bifunctional aliphatic building block used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptidomi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a critical bifunctional aliphatic building block used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptidomimetics, and antibody-drug conjugates (ADCs).[1] Its structure features a chiral center at the C2 position and a primary alcohol at the C5 position, separated by a flexible propyl chain. This specific geometry makes it an ideal "linker" moiety, providing defined spatial separation between functional domains while maintaining solubility and metabolic stability.
This guide provides a definitive reference for the physicochemical properties, synthesis, and application of this compound, grounded in field-proven protocols and rigorous structural validation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is an
-Boc protected amino alcohol. The tert-butoxycarbonyl (Boc) group protects the amine at position 2, while the hydroxyl group at position 5 remains free for further functionalization (e.g., oxidation, esterification, or conversion to a leaving group).
Nomenclature and Identifiers
Property
Specification
IUPAC Name
tert-butyl -(5-hydroxypentan-2-yl)carbamate
Common Name
-Boc-5-amino-2-pentanol (Note: Numbering depends on priority; IUPAC prefers carbamate on pentan-2-yl)
Stereochemistry Note: CAS 179412-96-5 typically refers to the racemic mixture. Enantiopure forms (R or S) are critical for specific biological applications where binding affinity is stereodependent.
Synthetic Methodology
The synthesis of Tert-butyl (5-hydroxypentan-2-yl)carbamate generally proceeds via the protection of the precursor 5-amino-2-pentanol . While the precursor can be synthesized via the reductive ring-opening of 2-methyltetrahydrofuran or reductive amination of 5-hydroxy-2-pentanone, the protocol below focuses on the high-yield Boc-protection step, which is the most common entry point for medicinal chemists.
Reaction Logic & Causality
Reagent Selection: Di-tert-butyl dicarbonate (
) is selected for its mild reactivity and the volatility of its byproducts (, tert-butanol), simplifying workup.
Base Choice: Triethylamine (
) or Sodium Bicarbonate () neutralizes the acid formed (if using Boc-Cl) or catalyzes the reaction with , ensuring the amine remains nucleophilic.
Solvent System: Dichloromethane (DCM) or a THF/
mixture is used to solubilize both the organic amine and the Boc reagent.
Protocol: Boc-Protection of 5-amino-2-pentanol
Materials:
5-amino-2-pentanol (1.0 equiv)
Di-tert-butyl dicarbonate (
) (1.1 equiv)
Triethylamine (
) (1.2 equiv)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-pentanol (e.g., 10 mmol, 1.03 g) in anhydrous DCM (30 mL).
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol, 1.67 mL) dropwise.
Why: Cooling prevents exotherms that could lead to side reactions (e.g., O-acylation, though less likely with Boc2O than acyl chlorides).
Boc Addition: Dissolve
(11 mmol, 2.40 g) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.
Monitoring: Monitor via TLC (stain with Ninhydrin for amine consumption or PMA for product).
Workup:
Dilute with DCM (50 mL).
Wash with 0.5 M HCl (2 x 30 mL) to remove unreacted amine and TEA.
Wash with saturated
(30 mL) and brine (30 mL).
Dry the organic layer over anhydrous
.
Purification: Concentrate under reduced pressure. The residue is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 80:20 to 50:50).
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow for the Boc-protection of 5-amino-2-pentanol.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (
NMR)
Solvent:
, 400 MHz.
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Verification
4.40 - 4.60
Broad Singlet
1H
NH
Confirms carbamate formation.
3.60 - 3.75
Multiplet
1H
CH -N
Methine proton at C2.
3.63
Triplet
2H
CH₂ -OH
Methylene adjacent to hydroxyl (C5).
1.44
Singlet
9H
Boc -CH₃
Characteristic tert-butyl signal.
1.40 - 1.60
Multiplet
4H
Alkyl Chain
C3 and C4 methylene protons.
1.12
Doublet
3H
CH₃ -CH
Methyl group at C1 (coupled to C2).
Mass Spectrometry (ESI-MS)
Expected Mass (
): 204.28 Da.
Observed Adducts:
(Common in ESI).
(Loss of protecting group fragment).
Applications in Drug Discovery
This compound serves as a versatile heterobifunctional linker . The orthogonality between the acid-labile Boc group and the chemically distinct hydroxyl group allows for sequential conjugation.
PROTAC Linker Design
In PROTAC (Proteolysis Targeting Chimera) design, the linker length and composition are crucial for the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Role: The 5-carbon chain provides a medium-length spacer (~6-8 Å).
Methyl Group Effect: The methyl group at C2 introduces steric bulk and chirality, which can restrict conformational freedom, potentially improving the metabolic stability and binding selectivity of the final PROTAC molecule compared to linear amino-hexanol linkers.
Application Workflow
Figure 2: Strategic utilization of the compound in PROTAC synthesis, demonstrating divergent pathways for ligand attachment.
Handling and Stability
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The compound is hygroscopic; protect from moisture to prevent hydrolysis of the carbamate over long periods.
Stability: Stable under standard laboratory conditions. Avoid strong acids (cleaves Boc) and strong oxidizers (reacts with alcohol) unless intended.
Safety: Standard PPE (gloves, goggles, lab coat) is required. Ensure adequate ventilation when using DCM and amines.
References
PubChem. (2025). Tert-butyl carbamate (Related Structure/Properties). National Library of Medicine. Retrieved March 5, 2026, from [Link]
The Stability and Orthogonal Reactivity of N-Boc-5-amino-1-pentanol: A Technical Whitepaper
Executive Summary N-Boc-5-amino-1-pentanol (CAS: 75178-96-0) is a highly versatile, bifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and oligop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Boc-5-amino-1-pentanol (CAS: 75178-96-0) is a highly versatile, bifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and oligopeptide-modified poly(β-amino esters) for viral vector coatings [1]. Its architecture—a five-carbon aliphatic spacer terminating in a primary hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected primary amine—provides an optimal balance of hydrophobicity and flexibility.
For drug development professionals and synthetic chemists, mastering the stability profile of this molecule is critical. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic and kinetic stability, detailing how to exploit its orthogonal reactivity to construct complex macromolecular delivery systems without compromising the protective carbamate linkage.
Thermodynamic Stability and the "Pentanol" Advantage
The stability of N-Boc-5-amino-1-pentanol is dictated by the electronic properties of the tert-butyl carbamate group and the steric/conformational dynamics of the pentyl chain.
Unlike shorter amino alcohols (e.g., 3-amino-1-propanol), the five-carbon chain of N-Boc-5-amino-1-pentanol significantly reduces the probability of intramolecular cyclization. The Boc group itself is highly stable to catalytic hydrogenolysis, strong bases, and most nucleophiles. This stability arises from the steric bulk of the tert-butyl group, which shields the carbonyl carbon from nucleophilic attack, and the resonance stabilization of the carbamate nitrogen [2].
Consequently, the primary hydroxyl group can be subjected to rigorous transformations—such as Swern oxidations, esterifications, or tosylations—while the protected amine remains completely inert.
Kinetics of Acid-Catalyzed Degradation
The primary vulnerability of the Boc group lies in acidic environments. Understanding the exact kinetic mechanism of this degradation is essential for designing both stable storage conditions and efficient deprotection protocols.
Research by Ashworth et al. demonstrated that the deprotection of Boc-protected amines in acids like hydrochloric acid (HCl) or methanesulfonic acid (MSA) exhibits a second-order kinetic dependence upon the acid concentration [3].
The Causal Mechanism
Rapid Equilibrium Protonation: The carbonyl oxygen of the carbamate is protonated.
Rate-Limiting Fragmentation: The protonated intermediate undergoes a slow, rate-limiting heterolytic cleavage, expelling a highly electrophilic tert-butyl cation and leaving behind a carbamic acid.
Decarboxylation: The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.
Interestingly, when utilizing trifluoroacetic acid (TFA), the reaction shows an inverse kinetic dependence upon the trifluoroacetate concentration. High concentrations of the conjugate base push the reversibly formed ion-molecule pair back toward the protonated carbamate, which is why TFA deprotections require a massive stoichiometric excess (often 20–50% v/v in dichloromethane) to drive the reaction forward [3].
Figure 1: Acid-catalyzed N-Boc deprotection mechanism and rate-limiting fragmentation.
Orthogonal Reactivity Workflows
The stark contrast between the Boc group's vulnerability to acid and its absolute resistance to base allows for orthogonal synthetic workflows. In the development of oligopeptide-modified poly(β-amino esters) for adenovirus coatings, N-Boc-5-amino-1-pentanol is frequently reacted via its hydroxyl group under basic conditions, preserving the amine for later peptide conjugation [1].
Figure 2: Orthogonal reactivity workflow demonstrating Boc stability vs. lability.
Quantitative Stability Matrix
To guide experimental design, the following table summarizes the stability of N-Boc-5-amino-1-pentanol under various standard laboratory conditions.
Environmental Condition
Reagent / Solvent
Temp (°C)
Time
Stability Status
Mechanistic Outcome / Causality
Strong Acid
50% TFA in DCM
25
1 h
Labile
Complete cleavage via tert-butyl cation fragmentation.
Anhydrous Acid
4M HCl in Dioxane
25
2 h
Labile
Second-order cleavage; prevents aqueous side reactions.
Strong Base
1M NaOH (aq)
25
48 h
Highly Stable
Steric shielding prevents nucleophilic attack on carbonyl.
Nucleophile
20% Piperidine / DMF
25
24 h
Highly Stable
Fully orthogonal to Fmoc deprotection conditions.
Oxidation
Dess-Martin Periodinane
25
12 h
Stable
Hydroxyl oxidizes to aldehyde; Boc remains intact.
Thermal
Neat (Vacuum)
100
12 h
Stable
No thermal decarboxylation or cyclization observed.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity and prevent downstream failures.
Objective: Convert the primary hydroxyl group to a good leaving group (tosylate) while maintaining the integrity of the Boc-protected amine.
Causality: Pyridine is utilized as both the solvent and the base. It neutralizes the HCl generated during the reaction, preventing the localized acidic micro-environments that would otherwise trigger premature Boc cleavage.
Preparation: Dissolve 1.0 eq of N-Boc-5-amino-1-pentanol in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere.
Cooling: Chill the reaction vessel to 0–5 °C using an ice-water bath. Rationale: Lower temperatures suppress the formation of unwanted pyridinium side-products.
Activation: Add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.
Reaction: Stir the mixture at 0–5 °C for 4 hours, then allow it to slowly warm to room temperature for an additional 8 hours.
Self-Validating IPC: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The absence of a purple/pink spot confirms that no free primary amine has been generated (the Boc group is intact).
Workup: Quench with ice water, extract with ethyl acetate, and wash the organic layer sequentially with saturated CuSO₄ (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Controlled Acidic Cleavage with Cation Scavenging
Objective: Fully deprotect the amine for subsequent conjugation, avoiding alkylation side-reactions.
Causality: The fragmentation of the Boc group generates a highly reactive tert-butyl cation. If unquenched, this cation can alkylate the newly freed amine or other nucleophilic residues. Triisopropylsilane (TIPS) is added as a hydride donor to rapidly quench the cation into inert isobutane.
Preparation: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Cleavage: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM mixture. Stir at room temperature.
Gas Evolution: Ensure the system is adequately vented. Rationale: The reaction generates equimolar amounts of CO₂ gas. Closed systems risk over-pressurization [4].
Self-Validating IPC: Monitor via LC-MS. Validation: The disappearance of the [M+H]⁺ peak of the starting material and the appearance of the [M-Boc+H]⁺ peak confirms complete deprotection.
Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the pure amine as a TFA salt.
References
TDX (Tesis Doctorals en Xarxa). Boosting intravenous administration of therapeutic viral vectors using an oligopeptide-modified poly(β-aminoester)s-based coating. Universitat Ramon Llull. Available at:[Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at:[Link]
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Journal of Organic Chemistry, 75(23), 8117–8125. Available at:[Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at:[Link]
Foundational
Literature review on Tert-butyl (5-hydroxypentan-2-yl)carbamate synthesis
An In-Depth Technical Guide to the Synthesis of Tert-butyl (5-hydroxypentan-2-yl)carbamate Executive Summary Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5), also known as Boc-4-amino-1-pentanol , is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of Tert-butyl (5-hydroxypentan-2-yl)carbamate
Executive Summary
Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5), also known as Boc-4-amino-1-pentanol , is a critical aliphatic building block in medicinal chemistry.[1][2][3] It features a chiral center at the C2 position and a primary hydroxyl group at the C5 position, making it a bifunctional "linker" scaffold. It is widely employed in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and as a precursor for chiral pyrrolidines.
This guide details the most robust synthetic pathways for this molecule, prioritizing the Levulinic Acid Route due to its atom economy and scalability. We distinguish between Chemo-Enzymatic strategies (for high enantiopurity) and Classical Chemical strategies (for racemic bulk production).
Part 1: Retrosynthetic Analysis & Strategy
To design the optimal synthesis, we must disconnect the target molecule at its most labile or chemically accessible points.
Functional Group Adjustment (FGA): The primary alcohol (C5) is the reduced form of a carboxylic acid.
Protection: The amine at C2 is Boc-protected.[4][5][6]
Carbon Skeleton: The 5-carbon chain with a C4-ketone/amine functionality maps directly to Levulinic Acid (4-oxopentanoic acid), a widely available biomass-derived platform chemical.[]
The Core Logic:
Strategic Workflow Diagram
Caption: Comparative workflow showing the progression from Levulinic Acid to the target carbamate via reductive amination and carboxyl reduction.
Part 2: Detailed Synthetic Protocols
Phase 1: Synthesis of the Core Scaffold (4-Aminopentanoic Acid)
This step establishes the carbon backbone and the amine functionality.
Option A: Chemical Reductive Amination (Racemic)
Principle: Formation of a Schiff base between levulinic acid and ammonia, followed by in situ reduction.
Principle: Use of engineered Amine Dehydrogenases (AmDH) or Transaminases to exclusively generate (S)- or (R)-4-aminopentanoic acid.
Reference: Frontiers in Bioengineering and Biotechnology (2022) details the use of engineered Glutamate Dehydrogenase (EcGDH) to achieve >99% ee for the (R)-isomer [1].
Advantage: Eliminates the need for chiral resolution later.[]
Phase 2: N-Terminal Protection (Boc-Protection)
Once 4-aminopentanoic acid (4-APA) is isolated, the amine must be protected to prevent interference during the reduction step.
Reagents: Di-tert-butyl dicarbonate (
), Sodium Hydroxide (), Dioxane/Water.
Protocol:
Dissolve 4-APA (1.0 eq) in a 1:1 mixture of Water/Dioxane.
Adjust pH to ~9–10 using 1M NaOH.
Add
(1.2 eq) dropwise at 0°C.
Warm to RT and stir overnight. Maintain pH > 8 by periodic addition of NaOH.[]
Workup: Wash with
(removes excess ). Acidify the aqueous layer to pH 2–3 with KHSO4 (creates the free acid form). Extract with Ethyl Acetate (3x).[4]
Yield: Typically 85–95% of Boc-4-aminopentanoic acid .[]
Phase 3: Carboxyl Reduction to Alcohol (The Critical Step)
Direct reduction of the carboxylic acid to the alcohol without affecting the Boc-carbamate. We recommend the Mixed Anhydride Method for safety and reproducibility on a standard lab scale.
Method: Mixed Anhydride / Borohydride Reduction
Mechanism: Activation of the carboxylic acid as a mixed anhydride, followed by nucleophilic attack by hydride.
Activation: Dissolve Boc-4-aminopentanoic acid (10 mmol) in anhydrous THF (50 mL). Cool to -15°C (Salt/Ice bath).
Add N-Methylmorpholine (1.0 eq).[] Stir for 5 mins.
Add Isobutyl Chloroformate (1.0 eq) dropwise. A white precipitate (NMM·HCl) will form immediately. Stir for 15 mins at -15°C.
Reduction: In a separate beaker, dissolve
(3.0 eq) in water (10 mL). Note: Use minimal water or add solid NaBH4 if using absolute methanol as cosolvent.[]
Add the activated anhydride solution (filter off salts if preferred, though not strictly necessary) to the borohydride solution dropwise at 0°C. Gas evolution (
) will occur.
Stir for 1 hour at 0°C, then allow to warm to RT.
Quench: Carefully add 1M KHSO4 or Citric Acid until gas evolution ceases and pH is neutral.
Extraction: Extract with Ethyl Acetate. Wash with Sat.
Purification: The crude oil is often pure enough. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc, 1:1).
Alternative (Scale-Up): Borane-THF (
) reduction.[4][] This is cleaner but requires handling pyrophoric borane complexes [2].
Part 3: Analytical Profile & Validation
To ensure the integrity of the synthesized Tert-butyl (5-hydroxypentan-2-yl)carbamate , compare analytical data against these expected parameters.
Table 1: Expected NMR Data (in
)
Nucleus
Shift ()
Multiplicity
Integration
Assignment
1H
4.40 - 4.60
Broad Singlet
1H
-NH (Carbamate)
1H
3.60 - 3.75
Multiplet
1H
C2-H (Chiral center)
1H
3.55 - 3.65
Triplet/Multiplet
2H
C5-H-OH
1H
1.44
Singlet
9H
Boc t-Butyl Group
1H
1.12
Doublet
3H
C1-H (Methyl)
1H
1.50 - 1.70
Multiplet
4H
C3/C4 Methylene Chain
Validation Checkpoints:
Disappearance of Carbonyl: IR should show loss of the carboxylic acid C=O stretch (approx 1710 cm⁻¹) and appearance of the broad O-H stretch (3300-3400 cm⁻¹).
Boc Integrity: Ensure the t-butyl singlet at 1.44 ppm is intact; loss indicates acid-catalyzed deprotection during workup.
References
Zhou, F., Xu, Y., Mu, X., & Nie, Y. (2022).[8] A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]
Vilaivan, T. (2006).[9] Alcoholic Solvents Accelerate the Boc Protection of Amines. Journal of Organic Chemistry. (Cited for optimization of Boc protection step). [Link]
Protocols for Boc-deprotection of Tert-butyl (5-hydroxypentan-2-yl)carbamate
Technical Application Note: Strategic Deprotection of tert-butyl (5-hydroxypentan-2-yl)carbamate Executive Summary & Chemical Strategy The deprotection of tert-butyl (5-hydroxypentan-2-yl)carbamate is not a trivial Boc r...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Strategic Deprotection of tert-butyl (5-hydroxypentan-2-yl)carbamate
Executive Summary & Chemical Strategy
The deprotection of tert-butyl (5-hydroxypentan-2-yl)carbamate is not a trivial Boc removal; it represents a classic "nucleophilic competition" scenario. While the N-Boc group is acid-labile, the presence of a free primary hydroxyl group (
-position) and a secondary alkyl chain introduces two critical failure modes that standard protocols often overlook:
O-Alkylation (The "Phantom" Side Product): The tert-butyl cation (
) generated during acidolysis is a hard electrophile. In the absence of adequate scavengers, the intramolecular or intermolecular hydroxyl group can trap this cation, forming a stable tert-butyl ether. This impurity is chemically inert and difficult to separate from the product.
Spontaneous Cyclization: The resulting product, 4-aminopentan-1-ol (or 5-aminopentan-2-ol depending on nomenclature), possesses a 1,4- or 1,5-relationship between the amine and alcohol. Upon neutralization (free-basing), this motif is prone to intramolecular cyclization to form 2-methylpyrrolidine or piperidine derivatives, particularly if heat is applied.
The Solution: This guide presents two "Self-Validating" protocols designed to suppress cation recombination and isolate the product as a stable salt, thereby preventing cyclization.
Mechanistic Insight & Pathway Visualization
Understanding the fate of the tert-butyl cation is the key to high yield.
Figure 1: Mechanistic pathway highlighting the critical divergence between successful elimination (Isobutene) and the parasitic O-alkylation pathway.
Experimental Protocols
Method A: The "Scavenger" Protocol (TFA/DCM/H₂O)
Best for: Small scale (<5g), high purity requirements, and preventing O-alkylation.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that rapidly cleaves the Boc group. The addition of water (or Triethylsilane, TIS) is non-negotiable here; it acts as a "cation sink," trapping the
species before it can react with the substrate's alcohol.
Preparation: In a round-bottom flask, dissolve 1.0 equiv of the substrate in DCM (concentration ~0.2 M).
Scavenger Addition: Add 2.5% v/v of water (or TIS).[1] Note: Water is often sufficient and easier to remove, but TIS is superior for extremely sensitive substrates.
Acidolysis: Cool the solution to 0°C. Dropwise, add TFA to achieve a final ratio of DCM:TFA (2:1) .
Why 0°C? Controls the exotherm and rate of cation generation.
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 1–2 hours .
Monitoring: Check TLC (stain with Ninhydrin; product turns free amine purple/red) or LCMS. Look for disappearance of starting material (
Why? This forms a binary azeotrope with TFA, effectively removing trace acid which can cause degradation during storage.
Isolation: The residue is the TFA salt of the amino alcohol. It typically appears as a viscous oil or hygroscopic solid. Store at -20°C.
Method B: The "Precipitation" Protocol (HCl/Dioxane)
Best for: Scale-up (>5g), storage stability, and ease of handling.
Rationale: HCl in dioxane generates the hydrochloride salt directly. Unlike the TFA salt, the HCl salt is often a crystalline solid that precipitates out of the reaction matrix, driving the equilibrium forward and simplifying isolation.
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution)
Solvent: Diethyl Ether (
) or minimal Dioxane
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 equiv of substrate in a minimal volume of dry 1,4-dioxane (or DCM if solubility is poor).
Acid Addition: At 0°C, add 5–10 equiv of 4.0 M HCl in Dioxane.
Reaction: Stir at Room Temperature for 2–4 hours .
Observation: A white precipitate (the amine-HCl salt) should begin to form within 30 minutes.
Completion: Verify by TLC/LCMS.
Isolation:
Dilute the reaction mixture with excess Diethyl Ether (
) (approx. 5x reaction volume). This forces complete precipitation of the salt.
Filter the solid under a nitrogen blanket (the salt is hygroscopic).
Wash the filter cake with cold
to remove organic impurities and Boc by-products.
Drying: Dry under high vacuum for 12 hours.
Result:4-amino-1-pentanol hydrochloride .
Comparative Data & Validation
Parameter
Method A (TFA/Scavenger)
Method B (HCl/Dioxane)
Yield
90–95% (Quantitative crude)
85–92% (Isolated solid)
Purity
High (requires thorough evaporation)
Very High (due to precipitation)
Salt Form
Trifluoroacetate (TFA)
Hydrochloride (HCl)
Risk
Incomplete acid removal
Hygroscopic product
Scavenger
Required (H₂O/TIS)
Optional (Solvent acts as weak trap)
Validation Criteria (The "Self-Checking" System):
¹H NMR (DMSO-d6):
Success: Disappearance of the Boc singlet at
1.35–1.45 ppm.
Success: Appearance of ammonium protons (
) as a broad singlet at 7.5–8.5 ppm.
Failure (O-Alkylation): Presence of a new singlet at
1.1–1.2 ppm (characteristic of ether).
¹³C NMR:
Loss of Boc carbonyl (~155 ppm) and quaternary carbon (~79 ppm).
Troubleshooting & "Gotchas"
Issue: "I see a new spot on TLC that isn't the product."
Diagnosis: Likely the O-tert-butyl ether.
Fix: You cannot reverse this easily. You must restart using Method A with 5% Triethylsilane as a scavenger.
Issue: "The product is oiling out, not precipitating (Method B)."
Diagnosis: Presence of residual methanol or water, or the alkyl chain prevents crystal packing.
Fix: Triturate the oil with dry Hexanes or Pentane. Scratch the flask sides with a glass rod to induce nucleation.
Issue: "My product cyclized to the pyrrolidine."
Diagnosis: You likely performed a basic workup (e.g., NaHCO3 wash) or heated the free base.
Fix:Never neutralize the salt until the exact moment of the subsequent coupling reaction. Use the salt form directly in the next step (e.g., Amide coupling) and add base (DIPEA) in situ.
References
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[2] Journal of Peptide Research, vol. 58, no.[2] 4, 2001, pp. 338-341.[2]
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard reference for deprotection conditions and stability).
BenchChem. "Scavengers for Boc deprotection to prevent side reactions." Application Note, 2025.[3]
Application Note: High-Fidelity Oxidation of Tert-butyl (5-hydroxypentan-2-yl)carbamate
[1] Part 1: Executive Summary & Strategic Analysis The Synthetic Challenge The conversion of Tert-butyl (5-hydroxypentan-2-yl)carbamate (1) to its corresponding aldehyde, Tert-butyl (5-oxopentan-2-yl)carbamate (2), repre...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge
The conversion of Tert-butyl (5-hydroxypentan-2-yl)carbamate (1) to its corresponding aldehyde, Tert-butyl (5-oxopentan-2-yl)carbamate (2), represents a critical transformation in the synthesis of non-proteinogenic amino acid derivatives and peptidomimetics.[1]
While primary alcohol oxidation is a textbook transformation, this specific substrate presents a unique "bifunctional trap":
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Exposure to acidic oxidants (e.g., Jones Reagent) or unbuffered silica gel can trigger deprotection.[1][2]
Cyclization Risk: Upon deprotection, the resulting free amine at C2 is positioned perfectly to attack the newly formed C5 aldehyde, forming a thermodynamically stable 6-membered piperidine imine (Δ¹-piperideine derivative).[1][2] This irreversible side reaction destroys the target linear aldehyde.
Therefore, the oxidation protocol must operate under strictly neutral or basic conditions to maintain the integrity of the Boc protecting group.
Mechanistic Pathway & Failure Modes
The following diagram illustrates the desired pathway versus the catastrophic failure mode caused by acidic conditions.
Figure 1: Reaction pathway analysis highlighting the risk of acid-catalyzed cyclization.
Method Selection Matrix
We evaluate three standard oxidation protocols for this specific substrate.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DCM.
Addition: Add Dess-Martin Periodinane (DMP) solid in one portion at 0°C.
Note: While DMP works at RT, starting at 0°C mitigates the exotherm on larger scales (>1g).[1][2]
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) under an inert atmosphere (N₂ or Ar).
Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO₄).[1][2] Reaction is typically complete in 1–2 hours.[1][2]
Quench (Critical Step):
Dilute the reaction mixture with diethyl ether (Et₂O).[1][3]
Add a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.[3]
Mechanism:[1][2][4][5][6][7] Na₂S₂O₃ reduces unreacted iodine species (DMP/IBX) to soluble iodobenzoic acid derivatives; NaHCO₃ neutralizes the acetic acid byproduct.[1]
Workup: Stir the biphasic mixture vigorously for 15–30 minutes until the organic layer is clear and the aqueous layer is cloudy/white. Separate layers. Extract aqueous layer 2x with Et₂O.[1][2]
Drying: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo (bath temp < 30°C).
Crucial Modification: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.[1] Elute with Hexanes/Ethyl Acetate gradient.
Stability Warning: The aldehyde is prone to hydration or oxidation. Store at -20°C under Argon immediately after isolation.
Protocol B: Swern Oxidation
The preferred method for scale-up (>10g) where reagent cost and atom economy are prioritized.[1]
Activation: In a 3-neck flask under N₂, dissolve oxalyl chloride in DCM. Cool to -78°C (Dry ice/Acetone bath).
DMSO Addition: Add DMSO dropwise via syringe pump or addition funnel, maintaining internal temperature < -60°C. Stir for 15 mins.
Observation: Gas evolution (CO/CO₂) may occur.[1][2]
Substrate Addition: Add the N-Boc alcohol (dissolved in minimum DCM) dropwise to the Swern reagent at -78°C. Stir for 30–45 mins.
Mechanistic Insight: This forms the alkoxysulfonium ion intermediate.[4][9]
Elimination: Add Et₃N (5.0 equiv) dropwise. The reaction will turn cloudy.
Warming: Allow the reaction to warm to 0°C over 30–60 minutes. The intermediate decomposes to the aldehyde and dimethyl sulfide (DMS).
Workup: Quench with saturated NH₄Cl (aq). Extract with DCM.[1][2][9] Wash organics with 1M HCl (very briefly, cold) or 5% citric acid to remove excess amines, followed by NaHCO₃.[1][2]
Caution: Ensure the acid wash is rapid and cold to prevent Boc removal. Alternatively, skip acid wash and remove amines via column chromatography.[1][2]
Part 3: Quality Control & Troubleshooting
Analytical Specifications
Test
Expected Result
Failure Indicator
¹H NMR (CDCl₃)
Aldehyde proton (CHO) singlet/triplet at δ 9.7–9.8 ppm .[1]
Root Cause: Aldehydes are sensitive to the acidic nature of silica gel.
Solution: Use "Buffered Silica."[1][2] Slurry the silica in the starting eluent + 1% Et₃N before packing the column. This neutralizes surface silanols.[1][2]
Problem: Product Racemization
Analysis: While the chiral center at C2 is separated from the aldehyde at C5, harsh basic conditions (excessive warming in Swern) can cause elimination or epimerization if adjacent stereocenters were present.[1]
Solution: Keep Swern quench cold (-20°C to 0°C). Use DMP for highest stereochemical fidelity.[1][2]
Solution: Add 1.0 equiv of water to the DMP reaction (accelerates the mechanism via ligand exchange) or recrystallize DMP.
Part 4: Safety & Handling
Reagent Hazards[1][2]
Dess-Martin Periodinane: Shock sensitive in pure form.[1][2] Do not grind in a mortar.[2] Decomposes explosively >200°C.[1][2][10]
Oxalyl Chloride: Releases CO and HCl.[1] Fatal if inhaled.[1][2] Use only in a high-flow fume hood.[1][2]
DMSO: Penetrates skin, carrying contaminants with it.[1][2] Wear nitrile gloves.[1][2]
Waste Disposal[1][2]
DMP Waste: Contains iodine species.[1][2][3][8][10][11] Segregate into halogenated waste.[1][2]
Swern Waste: Contains Dimethyl Sulfide (DMS) – extremely malodorous (stench).[1] Treat glassware with bleach (NaOCl) to oxidize DMS to DMSO (odorless) before removing from the hood.[1]
Part 5: References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2] J. Org.[1][2][12] Chem.1983 , 48, 4155–4156.[1][2] Link[1]
Myers, A. G.; et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1][2] J. Am. Chem. Soc.[1][2]1997 , 119, 6496.[1][2] (Demonstrates DMP fidelity with epimerizable aldehydes). Link[1]
Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .[1][2] (General reference for Swern/DMP protocols).
Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis."[1][2] Synthesis1981 , 165–185.[1][2] Link[1]
BenchChem Application Note. "Reactions of tert-Butyl (4-hydroxybutan-2-yl)carbamate with Electrophiles." (Substrate analog precedent). Link[1]
Using Tert-butyl (5-hydroxypentan-2-yl)carbamate in peptide synthesis
Application Note: Synthesis of Peptidomimetics Using Tert-butyl (5-hydroxypentan-2-yl)carbamate Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental P...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of
Peptidomimetics Using Tert-butyl (5-hydroxypentan-2-yl)carbamate
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
The development of metabolically stable peptide therapeutics requires strategic modifications to the native peptide backbone. Native amide bonds are highly susceptible to proteolytic cleavage, which severely limits the plasma half-life of peptide drugs. Replacing the enzymatically labile carbonyl oxygen with a methylene group creates a reduced amide isostere (
). This modification preserves the basic topology and introduces a positive charge at physiological pH, drastically improving metabolic stability while maintaining target affinity .
Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is an orthogonally protected, aliphatic amino alcohol that serves as a premium building block for these modifications. Structurally, it features a 5-carbon chain with a Boc-protected amine at the C2 chiral center and a primary alcohol at C5.
The Causality of Structural Design:
Standard
-amino alcohols are notoriously prone to racemization (-epimerization) during oxidation because the chiral center is adjacent to the newly formed aldehyde. In contrast, Tert-butyl (5-hydroxypentan-2-yl)carbamate spatially isolates the chiral center (C2) from the oxidation site (C5) via two methylene groups. This structural buffer completely eliminates the risk of epimerization during the generation of the Boc-amino aldehyde, ensuring high stereochemical fidelity in the final peptidomimetic.
Experimental Workflow
The integration of this building block into Solid-Phase Peptide Synthesis (SPPS) involves a two-phase convergent workflow: solution-phase oxidation followed by on-resin reductive amination.
Workflow for converting Tert-butyl (5-hydroxypentan-2-yl)carbamate to a ψ[CH2NH] peptidomimetic.
Self-Validating Experimental Protocols
Protocol A: Solution-Phase Oxidation to Boc-Amino Aldehyde
This protocol converts the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP).
Preparation: Dissolve the Boc-amino alcohol in wet DCM (0.1 M concentration) and cool to 0 °C in an ice bath.
Oxidation: Add DMP (1.5 eq) portion-wise over 10 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.
Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous
and . Stir vigorously for 15 minutes until the organic layer is clear.
Extraction: Extract with DCM, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Expert Insight (Causality): Why use wet DCM? A catalytic amount of water drastically accelerates the Dess-Martin oxidation. Water facilitates the hydrolysis of one acetate ligand on the iodine(V) center, creating a more electrophilic intermediate that rapidly coordinates with the target alcohol.
System Validation (QC): Aldehydes are invisible to standard Ninhydrin stains since the amine is Boc-protected. Validate complete conversion via TLC using a Phosphomolybdic Acid (PMA) stain or via LC-MS (monitoring for the
of the aldehyde).
Protocol B: On-Resin Reductive Amination
This protocol couples the freshly prepared Boc-amino aldehyde to the free N-terminus of a resin-bound peptide .
Materials:
Resin-bound peptide with a free N-terminal primary amine (1.0 eq)
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain.
Imine Formation: Dissolve the Boc-amino aldehyde (3.0 eq) in 1% Acetic Acid/DMF. Add this solution to the resin and agitate for 1 hour at room temperature.
Reduction: Dissolve
(3.0 eq) in a minimal volume of DMF. Add this dropwise to the resin mixture. Agitate for 2 to 4 hours.
Washing: Drain the reaction mixture. Wash the resin extensively with DMF (3x), Methanol (3x), and DCM (3x).
Expert Insight (Causality): The addition of 1% Acetic Acid is the critical thermodynamic driver here. It lowers the pH to ~4.5, which is the "sweet spot" for reductive amination. This mild acidity protonates the intermediate carbinolamine to drive dehydration to the imine, and subsequently protonates the imine to make it electrophilic enough to be reduced by
. Crucially, pH 4.5 is mild enough to prevent the premature cleavage of the N-terminal Boc group.
System Validation (QC): This protocol is self-validating through orthogonal colorimetric assays:
Check 1 (Imine Formation): Perform a Kaiser (Ninhydrin) test. It must be negative , proving the primary N-terminal amine has been fully consumed.
Check 2 (Reduction Success): Perform a Chloranil test. It must be positive (yielding a blue/green color), confirming the successful generation of the secondary amine (the
bond).
Quantitative Data Summary
The following table summarizes the stoichiometric and kinetic parameters required to achieve optimal yields across both phases of the workflow.
Reaction Parameter
Phase 1: Solution-Phase Oxidation
Phase 2: Solid-Phase Reductive Amination
Reagent Equivalents
1.5 eq DMP
3.0 eq Aldehyde, 3.0 eq
Solvent System
Wet DCM (0.1% )
DMF with 1% v/v Acetic Acid
Optimal pH
Neutral
pH 4.0 – 5.0
Temperature Profile
0 °C 25 °C
Constant 25 °C
Reaction Time
1.5 – 2.0 hours
2.0 – 4.0 hours
In-Process QC
LC-MS (Aldehyde )
Kaiser Test (-), Chloranil Test (+)
Typical Yield
> 90% (Crude Aldehyde)
> 95% (On-resin conversion)
References
Guarrochena, X., et al. "Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides." Journal of Peptide Science 31.1 (2025): e3654.[Link]
Moreno, A., et al. "Development of Designed Site-Directed Pseudopeptide-Peptido-Mimetic Immunogens as Novel Minimal Subunit-Vaccine Candidates for Malaria." Molecules 15.12 (2010): 8761-8783.[Link]
Application
Application Note: Functionalization of the Hydroxyl Group in tert-Butyl (5-hydroxypentan-2-yl)carbamate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Architecture & Reactivity Profiling tert-Butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a highly versatile, bifu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Chemical Architecture & Reactivity Profiling
tert-Butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a highly versatile, bifunctional aliphatic building block used extensively in the synthesis of peptidomimetics, novel ligands, and targeted therapeutics. Structurally, it features two distinct reactive poles:
A secondary amine masked by an acid-labile tert-butyloxycarbonyl (Boc) protecting group.
A primary hydroxyl group situated at the terminus of a flexible three-carbon spacer.
The Chemoselectivity Challenge:
The strategic functionalization of the primary alcohol—whether through oxidation to a carbonyl or activation as a leaving group—requires precise control over the reaction microenvironment. The Boc group is highly stable to strongly basic and nucleophilic conditions but is extremely sensitive to acidic cleavage (typically removed via TFA or HCl). Therefore, all functionalization protocols must strictly avoid the generation of unbuffered acidic byproducts to prevent premature deprotection and subsequent unwanted side reactions (such as intramolecular cyclization).
Mild Oxidation to Aldehyde (Dess-Martin Periodinane)
Causality & Mechanistic Insights
To convert the primary hydroxyl group into an aldehyde for downstream reductive aminations or Wittig olefinations, traditional chromium-based oxidants (e.g., Jones reagent) must be avoided, as their strongly acidic nature will immediately cleave the Boc carbamate.
Dess-Martin Periodinane (DMP) is the reagent of choice for this transformation 1. DMP operates under exceptionally mild conditions, avoiding the epimerization of adjacent chiral centers and perfectly preserving the Boc group[1]. To further suppress any trace acetic acid released during the iodinane reduction, the reaction is actively buffered with sodium bicarbonate (NaHCO₃) [[2]](2].
Preparation: Dissolve the Boc-amino alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Add solid NaHCO₃ (2.0 eq) to create a mildly basic suspension.
Addition: Cool the reaction flask to 0 °C using an ice bath. Add DMP (1.2 eq) portion-wise over 10 minutes to control the mild exotherm.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.
Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 6:4). The starting material should completely disappear, replaced by a new, less polar spot (higher
). Crucial: Stain the TLC plate with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄). A negative Ninhydrin stain confirms the amine remains fully Boc-protected.
Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer turns clear (this step reduces unreacted DMP and byproducts into water-soluble iodinane derivatives).
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically >95% pure and should be used immediately in the next step to prevent degradation.
Hydroxyl Activation via Methanesulfonylation (Mesylation)
Causality & Mechanistic Insights
Direct nucleophilic substitution of a primary alcohol is kinetically unfavorable due to the poor leaving group ability of the hydroxide ion. To prime the molecule for Sₙ2 reactions (e.g., azidation, amination, or thiolation), the alcohol is converted into a methanesulfonate (mesylate) ester 3.
The addition of triethylamine (Et₃N) is functionally dual-purpose: it catalyzes the reaction by facilitating the formation of the highly reactive sulfene intermediate from methanesulfonyl chloride (MsCl), and it acts as an obligate acid scavenger 4. Neutralizing the generated HCl is paramount; failure to do so results in the rapid, irreversible deprotection of the Boc group[3][4].
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 volumes) and cool to 0 °C under argon. Add Et₃N (1.5 eq) and stir for 5 minutes.
Addition: Add MsCl (1.2 eq) dropwise via syringe. Causality: The reaction is highly exothermic; dropwise addition at 0 °C prevents thermal spikes that could lead to elimination side-products or Boc cleavage.
Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours.
Validation Checkpoint (pH & TLC): Dilute the reaction with water. Before proceeding, test the aqueous layer with pH paper; it must be mildly basic (>pH 7), confirming that all HCl has been successfully scavenged by Et₃N. On TLC, the mesylate will appear as a distinct, UV-inactive spot that stains strongly with PMA.
Workup: Separate the layers. Wash the organic layer successively with cold 0.5 M HCl (briefly, to remove residual Et₃N), immediately followed by saturated aqueous NaHCO₃ (to restore a neutral/basic environment), and finally brine. Dry over Na₂SO₄, filter, and concentrate.
Quantitative Data & Analytical Markers
The following table summarizes the expected quantitative outcomes and diagnostic analytical markers for the functionalized derivatives of tert-butyl (5-hydroxypentan-2-yl)carbamate.
IR: ~2100 cm⁻¹ (strong, N₃ stretch)¹H NMR: Upfield shift of CH₂ -N₃ vs CH₂ -OMs.
Divergent Synthetic Workflow
The functionalization of the primary hydroxyl group unlocks divergent synthetic pathways. The diagram below maps the logical flow of these transformations while highlighting the preservation of the Boc-protected node.
Caption: Divergent functionalization pathways for tert-Butyl (5-hydroxypentan-2-yl)carbamate.
References
Organic Synthesis: Alcohol to Mesylate using MsCl, base.
Source: Organic-Synthesis.com
URL:[Link]
MDPI Organics: A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs.
Source: MDPI
URL:[Link]
Journal of Medicinal Chemistry (NIH): Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors.
Source: NIH / PubMed Central
URL:[Link]
Application Notes and Protocols: One-Pot Reductive Amination Route to tert-Butyl (5-hydroxypentan-2-yl)carbamate
Introduction & Chemical Context tert-Butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a highly versatile, bifunctional aliphatic building block. Featuring a masked primary amine (Boc-carbamate) and a free term...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
tert-Butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a highly versatile, bifunctional aliphatic building block. Featuring a masked primary amine (Boc-carbamate) and a free terminal hydroxyl group, this 1,4-aminoalcohol derivative is a critical intermediate in the synthesis of peptidomimetics, functionalized piperidines, and targeted protein degraders (PROTACs).
The most atom-economical and scalable route to this molecule is the reductive amination of 5-hydroxy-2-pentanone[1]. However, isolating the intermediate primary amine (5-aminopentan-2-ol) is notoriously difficult due to its high polarity, water solubility, and tendency to undergo intermolecular side reactions[2]. To circumvent these bottleneck issues, we present a highly optimized, one-pot reductive amination and in situ Boc-protection protocol.
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than just following a recipe. Every parameter in this protocol is designed as a self-validating system to maximize chemoselectivity and yield:
Ammonia Source & Buffer System: We utilize a massive excess (10 equivalents) of ammonium acetate (
). This serves a dual purpose. First, the excess drives the thermodynamic equilibrium toward the imine/iminium intermediate, suppressing the reaction of the newly formed primary amine with unreacted ketone (which would form unwanted secondary amine dimers)[2]. Second, the acetate ion acts as a mild acid catalyst (maintaining a pH of ~6), which is the optimal window for iminium formation.
) is selected over sodium borohydride (). is stable in mildly acidic conditions and reduces the protonated iminium ion vastly faster than the neutral ketone, preventing premature reduction of the starting material to a diol[3].
In Situ Trapping: Because the free 5-aminopentan-2-ol is highly hydrophilic, aqueous extraction is inefficient. By adding Triethylamine (TEA) to shift the pH to ~8–9, we liberate the free amine base, allowing rapid nucleophilic attack on Di-tert-butyl dicarbonate (
)[3]. The resulting carbamate is highly lipophilic and easily extracted into standard organic solvents.
Stereochemical Considerations: This chemical reduction yields a racemic mixture at the C2 position. If enantiopure (R)- or (S)-isomers are required for downstream drug development, biocatalytic transaminase pathways should be considered as an alternative upstream strategy[4].
Visualizing the Synthetic Workflow
One-pot synthetic workflow from 5-hydroxy-2-pentanone to the Boc-protected target.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
Step 1: Reductive Amination
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-2-pentanone (1.02 g, 10 mmol) in anhydrous MeOH (30 mL) under a nitrogen atmosphere.
Imine Formation: Add ammonium acetate (7.71 g, 100 mmol) in one portion. Stir the suspension vigorously at room temperature (20-25 °C) for 30 minutes to allow pre-formation of the iminium intermediate.
Reduction: Cool the flask to 0 °C using an ice bath. Carefully add
(0.94 g, 15 mmol) in three equal portions over 15 minutes. (Safety Note: is highly toxic and can release HCN gas upon exposure to strong acids; perform strictly in a fume hood).
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the consumption of the ketone via LC-MS or TLC (Ninhydrin stain will reveal the primary amine).
Step 2: In Situ Boc Protection
Solvent Adjustment: Once reduction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately 10 mL to remove the bulk of the methanol.
Basification: Dilute the concentrated mixture with DCM (30 mL). Slowly add Triethylamine (TEA) dropwise until the pH of the solution reaches 8–9 (verify with pH paper). This step is critical to neutralize the acetate salts and liberate the nucleophilic free amine.
Protection: Add
(2.62 g, 12 mmol) dropwise via syringe. Stir the biphasic mixture vigorously at room temperature for 4 hours.
Step 3: Workup & Purification
Quenching: Quench the reaction by adding saturated aqueous
(20 mL).
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).
Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude oil.
Chromatography: Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/EtOAc (from 90:10 to 50:50). The product, tert-butyl (5-hydroxypentan-2-yl)carbamate, elutes as a clear, viscous oil.
Quantitative Data & Optimization
To validate the superiority of the chosen protocol, Table 1 summarizes the optimization data comparing various reductive amination conditions for this specific substrate.
Entry
Amine Source
Reducing Agent
Solvent
Protection Step
Isolated Yield (%)
Primary Impurity
1
(aq, 28%)
MeOH
Stepwise ()
35%
Secondary amine dimer
2
(10 eq)
DCE
One-pot ()
52%
Unreacted ketone
3
(10 eq)
MeOH
One-pot ()
82%
None (Trace diol)
4
Benzylamine
THF
then
74%
N/A (3-step process)
Table 1: Optimization of reaction conditions for the synthesis of tert-butyl (5-hydroxypentan-2-yl)carbamate. Entry 3 represents the optimized protocol described in this guide.
Downstream Application Pathway
The bifunctional nature of tert-butyl (5-hydroxypentan-2-yl)carbamate makes it an ideal linker in advanced drug discovery, particularly in the synthesis of PROTACs. The free hydroxyl group can be activated (e.g., via tosylation or Mitsunobu reaction) for conjugation to a target protein ligand, while the Boc group can be subsequently removed to expose the amine for coupling to an E3 ligase binder.
Application pathway of the synthesized carbamate as a PROTAC linker.
References
ACS Publications. "Guanidiniocarbonyl-Pyrrole (GCP) C- and N-Terminus Modifications of Vancomycin." The Journal of Organic Chemistry, ACS. Available at:[Link]
Popov, Kirill. "Organocatalytic Reduction of Imines with Trichlorosilane." Charles University Theses Repository, 2020. Available at:[Link]
Frontiers in Bioengineering and Biotechnology. "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Frontiers, 2022. Available at:[Link]
Application Note: Scale-Up Synthesis and Process Optimization of Tert-Butyl (5-Hydroxypentan-2-yl)carbamate
Strategic Overview & Introduction Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a highly versatile Boc-protected amino alcohol. In drug development, it serves as a critical chiral building block and li...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Introduction
Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) is a highly versatile Boc-protected amino alcohol. In drug development, it serves as a critical chiral building block and linker for peptidomimetics and active pharmaceutical ingredients (APIs). The molecule features an orthogonally protected amine and a free terminal hydroxyl group, allowing for selective downstream functionalization.
Transitioning the synthesis of this compound—specifically the N-tert-butyloxycarbonylation (Boc protection) of 4-amino-1-pentanol—from bench-scale to pilot-plant production requires rigorous control over chemoselectivity, thermodynamics, and gas evolution. This guide details a self-validating, highly optimized protocol designed for multi-kilogram scale-up.
Mechanistic Insights & Causality (E-E-A-T)
Chemoselectivity: N-Acylation vs. O-Acylation
The primary synthetic challenge when reacting amino alcohols with di-tert-butyl dicarbonate (Boc₂O) is suppressing O-acylation (esterification of the hydroxyl group) and di-Boc formation. Aliphatic amines are inherently more nucleophilic than primary alcohols. By strictly avoiding strong acylation catalysts like 4-dimethylaminopyridine (DMAP)—which can erroneously activate the alcohol—and maintaining low temperatures (0–5 °C) during the electrophile addition, the reaction achieves >99% N-selectivity.
Solvent Selection & Kinetic Acceleration
While biphasic aqueous/organic systems (e.g., THF/Water with NaOH) are traditional, transitioning to an alcoholic solvent such as Methanol (MeOH) fundamentally alters the reaction kinetics. Computational quantum mechanics and kinetic studies demonstrate that alcoholic solvents stabilize the transition state through a six-membered hydrogen-bonding network between the amine, the Boc anhydride, and the solvent. This mechanism accelerates the reaction up to 70-fold without requiring an exogenous base ([1]). Furthermore, Boc protection significantly increases the solubility of the amino derivative in organic media, preventing side reactions such as retro-aldol decomposition or dimerization during subsequent synthetic steps ([2]).
Orthogonal Stability
The resulting tert-butyl carbamate is highly stable against most nucleophiles, reducing agents, and basic conditions. This allows for aggressive downstream modifications of the hydroxyl group (e.g., Swern oxidation, tosylation) while remaining cleanly cleavable under anhydrous acidic conditions, such as HCl in dioxane or Trifluoroacetic acid (TFA) ([3]).
Figure 1: Reaction pathway and transition state for chemoselective N-Boc protection.
Quantitative Data & Process Optimization
To justify the protocol parameters, the following tables summarize the empirical data driving the solvent selection and demonstrating the reproducibility of the finalized scale-up process.
Table 1: Process Optimization - Solvent Effects on N-Boc Protection
Solvent System
Base Added
Reaction Time
N-Selectivity
Isolated Yield
THF / H₂O (1:1)
NaOH (1 eq)
12 hours
92%
85%
DCM
TEA (1 eq)
8 hours
95%
89%
| Methanol (MeOH)| None | 3 hours | >99% | 96% |
Table 2: Pilot-Scale Batch Consistency (10 kg Scale)
Batch ID
Scale (kg)
Purity (HPLC-CAD)
Residual Amine
Overall Yield
PB-001
10.0
99.2%
< 0.1%
95.4%
PB-002
10.0
99.5%
Not Detected
96.1%
| PB-003 | 10.0 | 99.4% | < 0.1% | 95.8% |
Self-Validating Scale-Up Protocol (10 kg Scale)
This methodology is engineered for a 50 L glass-lined or stainless-steel reactor equipped with a cooling jacket, overhead stirrer, and a robust gas-venting system.
Step 1: Reactor Preparation & Dissolution
Charge the reactor with 10.0 kg (96.9 mol) of 4-amino-1-pentanol.
Add 20.0 L of High-Purity Methanol (MeOH).
Initiate overhead stirring at 150 rpm and cool the jacket to 0–5 °C .
Causality: Methanol acts simultaneously as the solvent and a kinetic catalyst. Pre-cooling is mandatory to manage the impending exotherm and kinetically suppress any potential O-acylation.
Step 2: Controlled Electrophile Addition
Prepare a solution of 22.2 kg (101.7 mol, 1.05 eq) of Boc₂O in 5.0 L of MeOH.
Begin dropwise addition of the Boc₂O solution over 3–4 hours .
Critical Control Parameter (CCP): Maintain internal temperature < 15 °C. Monitor the gas bubbler continuously; CO₂ evolution will be vigorous.
Causality: Controlling the addition rate prevents thermal runaway and protects the reactor from over-pressurization due to rapid CO₂ off-gassing.
Step 3: Reaction Aging & In-Process Control (IPC)
Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 20–25 °C .
Age the reaction for 4 hours .
IPC Validation: Withdraw a 1 mL aliquot, dilute in the mobile phase, and analyze via HPLC (using an ELSD or CAD detector, as the aliphatic product lacks a strong UV chromophore). The reaction is deemed complete when residual 4-amino-1-pentanol is < 0.5% .
Step 4: Solvent Exchange & Workup
Apply vacuum (50–100 mbar) and gently heat the jacket to 40 °C to distill off the MeOH and the by-product tert-butanol (t-BuOH).
Once the volume is reduced by ~70%, charge 30.0 L of Methyl tert-butyl ether (MTBE) and 15.0 L of Deionized (DI) Water.
Stir vigorously for 15 minutes, then halt agitation to allow phase separation for 30 minutes.
Separate the lower aqueous layer. Wash the organic layer with 10.0 L of 5% aqueous Citric Acid , followed by 10.0 L of Brine .
Causality: MTBE provides excellent phase separation and product solubility. The mild citric acid wash is a self-validating step: it selectively protonates and extracts any trace unreacted starting amine into the aqueous phase without risking the acidic cleavage of the newly formed Boc group.
Step 5: Isolation
Dry the organic phase over anhydrous Na₂SO₄ (or via azeotropic distillation under vacuum).
Concentrate under reduced pressure to yield tert-butyl (5-hydroxypentan-2-yl)carbamate as a pale yellow to colorless viscous oil.
Figure 2: Step-by-step scale-up workflow for the synthesis of the Boc-protected amino alcohol.
References
Title: Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate
Source: ACS Publications
URL: [Link]
Title: Boc-Protected Amino Groups
Source: Organic Chemistry Portal
URL: [Link]
Title: Alcohol Speed up Boc Protection of Primary Amines
Source: WuXi Biology
URL: [Link]
Application Note: Selective Alkylation of Tert-butyl (5-hydroxypentan-2-yl)carbamate
This Application Note is designed for researchers and medicinal chemists requiring precise control over the alkylation of Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5). This intermediate possesses two nuc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists requiring precise control over the alkylation of Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5).
This intermediate possesses two nucleophilic sites with competing reactivities: a primary alcohol and a Boc-protected secondary amine .[1] This guide provides protocols to selectively target either site, explaining the mechanistic causality behind the conditions.
Chemoselectivity & Mechanistic Analysis
The core challenge in alkylating this substrate is the competition between the hydroxyl group (-OH) and the carbamate nitrogen (-NH-Boc).
Primary Alcohol (
): Sterically accessible and forms a localized, highly nucleophilic alkoxide upon deprotonation.
Boc-Carbamate (
in DMSO): The acidity is surprisingly close to that of the alcohol due to the electron-withdrawing carbonyl. However, the resulting nitrogen anion is delocalized (into the carbonyl oxygen) and sterically hindered by the tert-butyl group.
The Decision Matrix:
Targeting O-Alkylation (Etherification): This is the most common application (e.g., synthesizing PROTAC linkers). It relies on the kinetic superiority of the alkoxide nucleophile. Using a slight excess of base (NaH) at low temperatures favors O-alkylation. Phase Transfer Catalysis (PTC) is an alternative that often enhances O-selectivity.
Targeting N-Alkylation: This requires overcoming the steric bulk of the Boc group. It typically necessitates O-protection (e.g., silyl ether) prior to reaction, or "brute force" conditions (excess NaH/MeI) which will alkylate both positions (N,O-dialkylation).
Reaction Pathway Visualization
Figure 1: Chemoselectivity landscape. Green path represents the standard O-alkylation workflow.
Stir at RT.[6] The TBAI transports the hydroxide anion into the organic phase as a reactive ion pair, which preferentially deprotonates the more accessible alcohol.
Objective: Methylate the nitrogen to create N-Me-Boc analogs.
Warning: Direct alkylation of the N-Boc group in the presence of a free alcohol will almost certainly result in O-alkylation as well. Protection is required.
Workflow:
O-Protection: Protect the primary alcohol as a Silyl Ether (TBS).
Cool to 0°C. Add MeI before the base (or simultaneously) to capture the anion immediately.
Add NaH carefully.
Stir at RT overnight. (Boc-N anions are sluggish; excess reagent drives conversion).
Deprotection (Optional): TBAF in THF to restore the alcohol.
Data Summary & Troubleshooting
Condition Screening Table
Variable
Condition
Outcome
Recommendation
Base
NaH (1.1 eq)
High O-Selectivity
Preferred for Ether synthesis. Keep at 0°C.
Base
NaH (Excess)
N,O-Mixtures
Avoid unless dialkylation is desired.
Base
KOH / TBAI
Exclusive O-Alkylation
Excellent for primary alkyl halides. Slower than NaH.
Solvent
DMF
Fast Rate
Standard. Wash thoroughly to remove during workup.
Solvent
THF
Slower Rate
Better for N-alkylation (stabilizes dianions less than DMF).
Temp
> RT (Heat)
Loss of Selectivity
Promotes N-alkylation and Boc-decomposition.
Troubleshooting Guide
Problem: Low Yield of O-Ether.
Cause: Moisture in solvent (NaH quenching) or old NaH.
Fix: Use freshly distilled DMF and new NaH.
Problem: N-Alkylation observed (Side Product).
Cause: Temperature too high or too much base.
Fix: Switch to Method A2 (Phase Transfer Catalysis) or ensure reaction stays at 0°C until finished.
Problem: Boc Group Loss.
Cause: Highly acidic workup or high heat with strong base.
Fix: Quench with
(mildly acidic) or dilute . Avoid heating >60°C.
References
Benoiton, N. L., et al. "N-Methylation of N-Boc amino acids." Canadian Journal of Chemistry, 1977. (Classic method for N-alkylation of Boc-derivatives).
Fletcher, M. D., et al. "Phase transfer catalyzed O-alkylation of N-protected amino alcohols." Tetrahedron Letters, 2005. (Demonstrates high O-selectivity using TBAI/NaOH).
Improving yield of Tert-butyl (5-hydroxypentan-2-yl)carbamate synthesis
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization for tert-butyl (5-hydroxypentan-2-yl)carbamate Synthesis Welcome to the Technical Support Hub. You are likely a...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Technical Support Division
Subject: Yield Optimization for tert-butyl (5-hydroxypentan-2-yl)carbamate Synthesis
Welcome to the Technical Support Hub. You are likely accessing this guide because you are encountering yield losses during the preparation of tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5 or stereoisomeric equivalents).
This molecule presents a classic "Amphiphilic Trap" in organic synthesis: it possesses a lipophilic protecting group (Boc) and a hydrophilic tail (Hydroxyl), leading to significant losses during aqueous workup, alongside the risk of chemoselectivity errors (O-acylation).
This guide is structured to troubleshoot and resolve these specific failure points.
Part 1: Critical Process Parameters (CPPs)
Before altering your protocol, review these three parameters. 80% of yield issues for this specific scaffold stem from ignoring these thermodynamic realities.
Parameter
The "Yield Killer"
The Fix
Nucleophilicity
O-acylation (O-Boc) : The secondary hydroxyl at C5 competes with the amine at C2, especially if DMAP is used or temperature is uncontrolled.
Thermodynamic Control : Maintain T < 20°C. NEVER use DMAP. The amine is kinetically superior; keep it that way.
Solubility
Phase Transfer Loss : The product is an amino-alcohol carbamate. It has significant water solubility, often remaining in the aqueous layer during standard EtOAc/Water extractions.
Salting Out : The aqueous phase must be saturated with NaCl (brine) before extraction. Use DCM instead of EtOAc for extraction if possible.
Staining
Invisible Product : The molecule lacks a strong UV chromophore (no aromatic rings). Fractions are often discarded prematurely.
Visualization : Use PMA (Phosphomolybdic Acid) or KMnO4 stain. Ninhydrin is ineffective for Boc-amines.
Part 2: Troubleshooting The Synthesis (Protocol Optimization)
Scenario A: "I am getting the O-Boc or N,O-diBoc impurity."
Diagnosis: Your reaction conditions are too aggressive. You are activating the hydroxyl group.
The Optimized Chemoselective Protocol:
This method relies on the significant nucleophilic difference between the primary amine (on the chiral center) and the primary alcohol.
Solvent System: Use DCM (Dichloromethane) or THF . Avoid DMF (hard to remove, promotes O-acylation).
Base Selection: Use Triethylamine (TEA) or DIPEA (1.2 eq).
Why? These are non-nucleophilic bases that scavenge protons but are not strong enough to deprotonate the alcohol (pKa ~16). Avoid NaOH/KOH unless working in a biphasic Schotten-Baumann system, which is riskier for this substrate.
Temperature: Start at 0°C . Add Boc₂O dropwise.[1] Warm to Room Temperature (RT) only after 1 hour.
Caption: Chemoselectivity pathways. Pathway A maximizes yield by exploiting the nucleophilic differential between -NH2 and -OH.[1]
Scenario B: "The reaction works, but I lose mass during workup."
Diagnosis: Your product is partitioning into the aqueous phase.[2][3] This is the most common failure mode for amino-pentanols.
The "Salting Out" Extraction Protocol:
Quench: Evaporate reaction solvent (THF/DCM) if possible. If not, dilute with DCM (DCM is better than Ether/EtOAc for polar carbamates).
Saturation: Add Saturated Brine to the mixture.
Solid Phase Addition: Add solid NaCl to the aqueous layer until no more dissolves.
Mechanism:[4][5][] This increases the ionic strength of the aqueous phase, forcing the organic substrate (your product) out ("Salting Out" effect).
Extraction: Extract 4x with DCM.
Back-Extraction: Wash the combined organic layers once with a small volume of brine. Do not wash with water.
Part 3: Alternative Route (Reductive Synthesis)
If you cannot source high-quality 5-aminopentan-2-ol, or if it degrades (oxidizes) before use, synthesize the precursor in situ or reduce a stable intermediate.
Route: Reduction of Amino Acid Derivatives
Instead of protecting the unstable amino alcohol, start with a Glutamic Acid derivative or a Keto-oxime.
Approach: Reduction of tert-butyl (5-oxopentan-2-yl)carbamate or similar esters.
Reagent:NaBH₄ with LiCl (generates LiBH₄ in situ) in THF/EtOH.
Advantage: The Boc group is stable to borohydride reduction, allowing you to reduce an ester/ketone to the alcohol after the amine is already protected.
Workflow Diagram:
Caption: Reductive strategy preserving the Boc group while generating the hydroxyl moiety.
Part 4: Technical FAQs
Q: Can I use DMAP to speed up the Boc protection?A:No. DMAP (4-Dimethylaminopyridine) is an acylation catalyst that increases the nucleophilicity of alcohols. Adding DMAP will catalyze the formation of the O-Boc carbonate byproduct, creating a mixture of N-Boc, O-Boc, and di-Boc species.
Q: My product is an oil and won't crystallize. How do I purify it?A: This compound is typically a viscous oil.
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 90:10, move to 50:50).
Stain: You must use PMA (Phosphomolybdic Acid) and heat the TLC plate. The Boc group does not show up well under UV (254 nm) unless you have a very concentrated spot.
Vacuum: Ensure high-vacuum drying (>2 hours) to remove trapped solvent, which often mimics "oiliness."
Q: I see a second spot on TLC that is very close to my product.A: This is likely the rotamer of the carbamate. Boc-amines often display restricted rotation around the N-C(O) bond, appearing as two broadening or distinct spots on NMR/TLC.
Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a rotamer, not an impurity.
References
Selective N-Protection Protocols
BenchChem Protocols. "Selective N-Protection with Boc Anhydride."[1] (Standard methodology for amino-alkanols).
Reduction of Amino Acids to Amino Alcohols
McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols."[7] J. Org. Chem. (Methodology for NaBH4/LiCl reduction compatible with Boc).
Workup of Polar Carbamates
Rochester University Lab Manuals. "Workup for Polar and Water-Soluble Solvents." (Salting out techniques).
Industrial Scale Analogs
BenchChem Application Note. "Industrial Scale Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate Derivatives." (Homologous series scale-up data).
Technical Support Center: Purification of Tert-butyl (5-hydroxypentan-2-yl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Tert-butyl (5-hydroxypentan-2-yl)carbama...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5)[1].
Purifying aliphatic Boc-protected amino alcohols presents unique challenges: they lack UV chromophores for easy tracking, and their highly polar hydroxyl and carbamate groups frequently interact with stationary phases, leading to severe peak tailing[2]. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.
Workflow Visualization
The following decision tree outlines the critical path for optimizing the purification of this specific Boc-amino alcohol, highlighting the conditional use of basic modifiers to prevent silica-induced tailing.
Workflow for the chromatographic purification of Boc-protected amino alcohols.
Validated Experimental Protocol
To ensure a self-validating system, this protocol incorporates real-time TLC monitoring and column passivation techniques.
Step-by-Step Methodology:
Solvent & Column Preparation: Prepare the mobile phase (typically a gradient of Hexanes and Ethyl Acetate). If TLC method development indicated peak tailing, incorporate 0.5% to 1.0% Triethylamine (Et3N) into the solvent mixture[3]. Slurry pack standard flash silica gel (40-63 µm) using the prepared mobile phase[4].
Sample Loading: Dissolve the crude Tert-butyl (5-hydroxypentan-2-yl)carbamate in a minimal volume of the initial elution solvent (or Dichloromethane if solubility is poor). Apply the sample evenly to the top of the silica bed to ensure a narrow loading band.
Elution: Apply positive air pressure to maintain a rapid, steady flow rate. Critical Step: Do not allow the column to run dry or interrupt the flow. Stopped flow while the compound is on the column severely degrades separation efficiency and broadens peaks[5].
Fraction Collection & Real-Time Monitoring: Collect fractions in test tubes. Spot fractions sequentially on a TLC plate. Since the compound is UV-inactive, you must co-spot and stain the plates immediately using Ninhydrin or PMA to track the compound's elution profile[3].
Isolation: Pool the fractions containing the pure target compound. Remove the solvent under reduced pressure using a rotary evaporator[6].
Troubleshooting Guides & FAQs
Q1: My target compound is completely invisible under the 254 nm UV lamp. How can I track my fractions?Causality: Tert-butyl (5-hydroxypentan-2-yl)carbamate lacks conjugated
-systems or aromatic rings. The carbamate carbonyl absorbs weakly in the deep UV range (<220 nm), which is completely obscured by standard organic solvents like Ethyl Acetate.
Solution: You must rely on chemical stains for visualization. Phosphomolybdic Acid (PMA) is a highly recommended universal stain that oxidizes the compound, leaving a blue-black spot on a yellow background. Alternatively, use Ninhydrin[3].
Q2: I dipped my TLC plate in Ninhydrin, but no spots appeared. Did my reaction fail?Causality: Ninhydrin reacts selectively with free primary and secondary amines to form a colored complex (Ruhemann's purple). The tert-butoxycarbonyl (Boc) group effectively masks the amine's nucleophilicity, preventing this reaction at room temperature[7].
Solution: You must apply vigorous heat (using a heat gun) to the TLC plate after dipping. The thermal energy cleaves the acid-sensitive Boc group in situ, liberating the free amine which then reacts with the stain to produce a visible pink/purple spot[6][8].
Q3: The compound is streaking severely down the TLC plate and eluting over too many fractions. How do I sharpen the peaks?Causality: The primary hydroxyl group and the moderately polar carbamate moiety form strong, reversible hydrogen bonds with the acidic silanol (Si-OH) groups present on the surface of normal-phase silica gel. Trace metals in the silica can further increase this silanol acidity[2][4].
Solution: Add a basic modifier to your mobile phase. Incorporating 0.5% to 1.0% Triethylamine (Et3N) competitively binds to and passivates these highly active acidic silanol sites[3][5]. This prevents the target alcohol from dragging along the stationary phase, resulting in sharp, tight elution bands.
Q4: NMR analysis of my purified product shows a loss of the massive tert-butyl singlet at ~1.4 ppm. What happened during purification?Causality: While the Boc protecting group is generally stable to standard silica gel chromatography, highly active (acidic) silica or prolonged residence times on the column can catalyze premature deprotection, stripping the Boc group and yielding the highly polar free amino alcohol[7].
Solution: Minimize the time your compound spends on the column by using pressurized flash chromatography instead of gravity elution. If the issue persists, pre-equilibrate your silica gel with a solvent containing 1% Et3N to neutralize the acidic sites before loading your sample.
Quantitative Data Presentation
The following table summarizes the operational parameters for the most effective TLC visualization methods used to detect aliphatic Boc-amino alcohols during fraction analysis.
Stain Reagent
Mechanism of Action
Heat Required
Visual Result
Sensitivity & Utility
Ninhydrin
Thermal Boc-deprotection followed by nucleophilic attack of the free amine
Yes (>100°C)
Pink/Purple spot on white background
High: Highly selective for amines; confirms the presence of the nitrogen center[3][8].
Phosphomolybdic Acid (PMA)
General oxidation of functional groups (alcohols, carbamates)
Yes
Blue-black spot on yellow-green background
High: Universal stain; excellent for detecting the aliphatic chain and hydroxyl group[8].
Potassium Permanganate (KMnO)
Oxidation of hydroxyl and amine groups
No (Optional)
Brown/Yellow spot on pink background
Moderate: Good alternative for alcohols, but background degrades quickly over time[8].
UV Light (254 nm)
Fluorescence quenching of the F254 indicator
No
Invisible
None: Compound lacks necessary chromophores; not applicable[6].
References
PubChem. "tert-butyl N-(5-hydroxypentan-2-yl)carbamate | C10H21NO3 | CID 545709". Available at:[Link]
VanVeller Lab Resources - Department of Chemistry, Iowa State University. "Flash Chromatography". Available at: [Link]
Org Prep Daily. "TLC Staining solutions". Available at: [Link]
Analitica. "LC and LC/MS Columns". Available at:[Link]
Reach Devices. "How to set-up a flash chromatography silica column and actually succeed at separation". Available at:[Link]
Chemie Brunschwig. "SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY". Available at: [Link]
Preventing racemization of Tert-butyl (5-hydroxypentan-2-yl)carbamate
This technical guide addresses the stability, synthesis, and handling of Tert-butyl (5-hydroxypentan-2-yl)carbamate (also known as Boc-4-amino-1-pentanol or N-Boc-1-amino-4-pentanol depending on nomenclature, but structu...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, synthesis, and handling of Tert-butyl (5-hydroxypentan-2-yl)carbamate (also known as Boc-4-amino-1-pentanol or N-Boc-1-amino-4-pentanol depending on nomenclature, but structurally defined here as the Boc-protected amine at C2 and alcohol at C5).
The content focuses on the critical issue of racemization (loss of chiral integrity at C2) and cyclization (chemical instability), which are the two primary failure modes for this reagent.
Preventing Racemization, Cyclization, and Degradation
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Scope: Synthesis integrity, storage stability, and derivatization troubleshooting.
Core Technical Analysis: The Racemization Vector
For Tert-butyl (5-hydroxypentan-2-yl)carbamate , the chiral center is located at the C2 position (alpha to the carbamate). While secondary alkyl carbamates are generally configurationally stable, users often encounter "racemization" in two specific scenarios:
Synthetic Origin (The "Ghost" Racemate): The compound is often synthesized from L-Glutamic Acid or L-Alanine derivatives. The reduction step (Carboxylic Acid
Alcohol) is the primary source of enantiomeric loss via Oxazolone (Azlactone) formation . If you detect racemization in your final product, it likely occurred during synthesis, not storage.
Derivatization-Induced Cyclization: When activating the C5-hydroxyl group (e.g., for Mitsunobu or alkylation), the carbamate nitrogen can attack the activated carbon, forming a Pyrrolidine ring. This side reaction destroys the linear geometry and can lead to apparent stereochemical scrambling if the ring opens non-selectively.
Troubleshooting & FAQs
Section A: Synthesis & Origin of Racemization
Use this section if you are synthesizing the compound or validating a vendor batch.
Q1: I synthesized the compound from Boc-Glutamic acid esters, but the enantiomeric excess (ee) is low (<90%). Why?Diagnosis: You likely used a Mixed Anhydride (e.g., Isobutyl chloroformate/NMM) or an Acid Chloride method to activate the carboxylic acid prior to reduction.
Root Cause: These activation methods proceed through a highly reactive intermediate that can cyclize to form an Oxazolone (Azlactone). The C2 proton of the oxazolone is highly acidic and enolizes rapidly, destroying chirality.
Solution: Switch to a CDI (Carbonyldiimidazole) activation followed by NaBH4 reduction, or reduce the ester directly.
Protocol Fix: Use the CDI/NaBH4 One-Pot Method . The imidazole intermediate suppresses oxazolone formation.
See Protocol 1 below.
Q2: Can I reduce the alpha-methyl ester of Boc-Glutamic acid without racemizing the C2 center?Answer: Yes, but you must avoid strong bases.
Mechanism: The alpha-proton at C2 is adjacent to an ester (electron-withdrawing). Bases like LDA or NaH will deprotonate C2 (pKa ~24-25), causing immediate racemization.
Recommendation: Use LiBH4 (Lithium Borohydride) in THF/MeOH. It coordinates to the carbonyl and reduces the ester under neutral/mildly basic conditions that do not deprotonate the alpha-carbon.
Section B: Derivatization & Handling
Use this section if you are using the compound as a building block.
Q3: During a Mitsunobu reaction to replace the -OH with a nucleophile, I observe a new impurity and low yield. Is this racemization?Diagnosis: This is likely Cyclization , not simple racemization.
Mechanism: Under Mitsunobu conditions (DEAD/PPh3), the C5-hydroxyl is activated. The Boc-Nitrogen (nucleophilic enough due to the carbamate) attacks the C5 position intramolecularly (5-exo-tet cyclization), forming a N-Boc-2-methylpyrrolidine derivative.
Prevention:
Solvent Switch: Use non-polar solvents (Toluene) to disfavor charge separation, though this is difficult with Mitsunobu.
Alternative Activation: Convert -OH to -I (Iodide) using mild conditions (I2/PPh3/Imidazole) and then displace. The iodide is a "softer" electrophile, but cyclization is still a risk.
Protection: If possible, use a bis-protected amine (e.g., N-Boc, N-Benzyl) to remove the NH proton, physically preventing cyclization.
Q4: Is the compound stable at room temperature?Answer: Yes, in solid form.
Warning: In solution (especially protic solvents like Methanol or water), Acyl Migration (N
O) is theoretically possible but slow. The main risk is acid traces (from CDCl3 or glassware) removing the Boc group. Always store with a trace of base (e.g., over solid Na2CO3) if kept in solution for long periods.
Activation: Dissolve Boc-precursor (1.0 equiv) in anhydrous THF (0.5 M) at 0°C . Add CDI (1.2 equiv) portion-wise.
Checkpoint: Evolution of CO2 gas indicates activation. Stir for 30 mins at 0°C, then 30 mins at RT.
Reduction: Cool mixture back to -5°C . Dissolve NaBH4 (3.0 equiv) in minimal water (approx 3 mL per gram NaBH4).
Addition: Add the aqueous NaBH4 solution dropwise to the THF mixture vigorously.
Why: Fast addition ensures reduction happens faster than any base-catalyzed side reactions.
Quench: Stir for 1 hour. Quench with 1M citric acid (carefully) to pH 4.
Workup: Extract with Ethyl Acetate. Wash with Brine.[2] Dry over Na2SO4.[2]
Validation: Analyze by Chiral HPLC (see Section 4).
Protocol 2: Safe Activation (Iodination)
Converting the alcohol to an iodide for substitution, minimizing cyclization.
Dissolve Alcohol (1.0 equiv) in DCM.
Add Imidazole (1.5 equiv) and Triphenylphosphine (1.2 equiv).
Add Iodine (1.2 equiv) portion-wise at 0°C.
Note: If the reaction is too slow, the N-Boc group may still attack the intermediate. Monitor strictly by TLC. If "pyrrolidine" spot appears (usually higher Rf), stop immediately.
Visualizing the Failure Modes
The following diagram illustrates the two critical pathways where stereochemistry and structural integrity are lost.
Caption: Figure 1. Left: The Oxazolone pathway during synthesis is the primary cause of racemization.[3] Right: Neighboring Group Participation (NGP) during usage leads to cyclization (pyrrolidine formation).
Analytical Data & Specifications
Quantitative Comparison of Reduction Methods
Method
Reagents
Racemization Risk
Yield
Notes
Mixed Anhydride
iBuOCOCl / NMM / NaBH4
High (>10% loss of ee)
60-80%
Prone to oxazolone formation.
Acid Chloride
SOCl2 / NaBH4
Very High
Variable
Strong acid degrades Boc; high racemization.
CDI Activation
CDI / NaBH4
Low (<1% loss of ee)
85-95%
Recommended. Mild intermediate.
Ester Reduction
LiBH4 / THF
Very Low
90%
Requires careful handling of LiBH4.
Chiral HPLC Method (Recommended for QC)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Amide bond absorption).
Expected: The (S)-enantiomer (from L-Glu) typically elutes differently than the (R). Racemic standard required for confirmation.
References
BenchChem Technical Support. (2025).[2][3][4] Synthesis of Amino Alcohol Compounds: Minimizing Racemization via CDI Activation. BenchChem. Link
Rodríguez, M., et al. (1991). A Simple and Mild Procedure for the Preparation of N-Protected Amino Alcohols. Tetrahedron Letters, 32(7), 923-926. Link
McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. Journal of Organic Chemistry, 58(13), 3568-3571. Link
Organic Chemistry Portal. (2024).[5] Mitsunobu Reaction: Mechanism and Side Reactions. Organic Chemistry Portal. Link
Sigma-Aldrich. (2024). Product Specification: 5-(Boc-amino)-1-pentanol. Sigma-Aldrich.[6] Link
Technical Support Center: A Guide to the Stable Storage of Tert-butyl (5-hydroxypentan-2-yl)carbamate
Welcome to the Technical Support Center for Tert-butyl (5-hydroxypentan-2-yl)carbamate. This guide is designed for our valued partners in research, science, and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Tert-butyl (5-hydroxypentan-2-yl)carbamate. This guide is designed for our valued partners in research, science, and drug development. Recognizing the critical importance of reagent integrity, this document provides in-depth technical guidance on the optimal storage conditions to prevent the degradation of Tert-butyl (5-hydroxypentan-2-yl)carbamate, ensuring the reliability and reproducibility of your experimental outcomes.
Introduction to Tert-butyl (5-hydroxypentan-2-yl)carbamate and its Stability
Tert-butyl (5-hydroxypentan-2-yl)carbamate is a valuable building block in organic synthesis, featuring a secondary alcohol and a carbamate-protected amine. The N-tert-butoxycarbonyl (N-Boc) protecting group is widely used due to its stability under many synthetic conditions and its ease of removal under acidic conditions. However, like all chemical reagents, the stability of this compound is not absolute. Its degradation can be triggered by several environmental factors, leading to the formation of impurities that can compromise downstream reactions. This guide will explore the factors influencing its stability and provide actionable protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Tert-butyl (5-hydroxypentan-2-yl)carbamate?
A1: For optimal stability, Tert-butyl (5-hydroxypentan-2-yl)carbamate should be stored at 2-8°C . It is crucial to store it in a tightly sealed container to protect it from atmospheric moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main culprits for the degradation of Tert-butyl (5-hydroxypentan-2-yl)carbamate are:
Temperature: Elevated temperatures can accelerate both hydrolytic and thermal degradation pathways.
pH: The N-Boc group is notoriously labile in acidic conditions, leading to its cleavage. While more stable under basic conditions, prolonged exposure to strong bases can also promote hydrolysis of the carbamate.
Light: Exposure to UV light can provide the energy to initiate photodegradation.
Moisture: Water can act as a nucleophile, leading to the hydrolysis of the carbamate bond.
Q3: What are the likely degradation products?
A3: The primary degradation pathway is the acid-catalyzed hydrolysis of the N-Boc group, which would yield 5-aminopentan-2-ol , isobutylene , and carbon dioxide . Under strongly basic conditions or prolonged exposure to moisture, hydrolysis of the carbamate ester can occur, also leading to 5-aminopentan-2-ol.
Q4: How can I visually inspect for degradation?
A4: While visual inspection is not a definitive measure of purity, any change in the physical appearance of the compound, such as a change in color from its typical off-white solid form, or the presence of an unusual odor, may indicate degradation. However, analytical methods are necessary for a conclusive assessment.
This section provides a structured approach to identifying and resolving potential degradation issues with Tert-butyl (5-hydroxypentan-2-yl)carbamate.
Problem: Inconsistent or Poor Yields in Subsequent Reactions
Possible Cause: Degradation of the starting material, Tert-butyl (5-hydroxypentan-2-yl)carbamate, leading to a lower concentration of the active reagent and the presence of interfering impurities.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C and protected from light and moisture.
Assess Purity: Perform a purity analysis of the stored reagent using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the results with the certificate of analysis provided with the product.
Perform a Small-Scale Test Reaction: Conduct a small-scale reaction with a fresh batch of the reagent (if available) to compare the results.
Problem: Appearance of Unexpected Byproducts in Reactions
Possible Cause: The presence of degradation products from Tert-butyl (5-hydroxypentan-2-yl)carbamate that are participating in side reactions. For example, the deprotected 5-aminopentan-2-ol could react with electrophiles in your reaction mixture.
Troubleshooting Steps:
Characterize Byproducts: If possible, isolate and characterize the unexpected byproducts using techniques like NMR or LC-MS to identify their structures. This can provide clues about the nature of the degradation.
Review Reaction Conditions: Ensure that the reaction conditions are not inadvertently causing the deprotection of the N-Boc group (e.g., presence of strong acids).
Purify the Starting Material: If degradation is suspected, consider purifying the Tert-butyl (5-hydroxypentan-2-yl)carbamate by recrystallization or column chromatography before use.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
Receiving and Initial Storage: Upon receipt, immediately transfer the container of Tert-butyl (5-hydroxypentan-2-yl)carbamate to a refrigerator maintained at 2-8°C.
Dispensing: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.
Inert Atmosphere: For long-term storage or for users who will be accessing the material multiple times, it is advisable to flush the container with a dry, inert gas (e.g., argon or nitrogen) before sealing.
Sealing: Ensure the container is tightly sealed after each use to prevent exposure to air and humidity.
Light Protection: Store the container in a dark location or use an amber-colored vial to protect the compound from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method provides a general guideline for assessing the purity of Tert-butyl (5-hydroxypentan-2-yl)carbamate and detecting potential degradation products. Method optimization may be required for your specific instrumentation.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
A: Water with 0.1% Trifluoroacetic Acid (TFA)
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient:
Time (min)
%A
%B
0
95
5
20
5
95
25
5
95
25.1
95
5
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of Tert-butyl (5-hydroxypentan-2-yl)carbamate in the initial mobile phase composition.
Visualizing Degradation: Pathways and Logic
To better understand the potential degradation of Tert-butyl (5-hydroxypentan-2-yl)carbamate, the following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting.
Caption: Acid-catalyzed degradation of Tert-butyl (5-hydroxypentan-2-yl)carbamate.
Caption: Troubleshooting workflow for suspected degradation.
References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
Troubleshooting
Technical Support Center: Optimizing Solvent Selection for Tert-butyl (5-hydroxypentan-2-yl)carbamate Extraction
Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the extraction of Tert-butyl (5-hydroxypentan-2-yl)carbamate. This guide is designed for researchers, chemists, and d...
Welcome to the technical support center for the extraction of Tert-butyl (5-hydroxypentan-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the isolation and purification of this valuable intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt your extraction strategy effectively.
Section 1: Understanding the Analyte - Physicochemical Properties
A successful extraction begins with a thorough understanding of the target molecule. Tert-butyl (5-hydroxypentan-2-yl)carbamate possesses distinct structural features that dictate its behavior in a two-phase system.
Q1: What are the key structural features of Tert-butyl (5-hydroxypentan-2-yl)carbamate that influence its extraction?
This molecule is amphiphilic, meaning it has both hydrophilic (water-loving) and lipophilic (oil-loving) properties.
Hydrophilic Moieties: The primary alcohol (-OH) and the carbamate group (-NHCOO-) are polar and capable of hydrogen bonding. These groups confer solubility in polar solvents, including water.
Lipophilic Moieties: The five-carbon alkyl chain and the bulky tert-butyl group are non-polar. These sections of the molecule are responsible for its solubility in organic solvents.
The challenge lies in finding a solvent that can effectively interact with the lipophilic portions of the molecule to pull it out of the aqueous phase, without being so polar that it becomes miscible with water.
Q2: How does the pH of the aqueous phase affect the extraction efficiency?
For ionizable compounds, pH control is critical.[1] However, the functional groups in Tert-butyl (5-hydroxypentan-2-yl)carbamate—a primary alcohol and a Boc-protected amine (carbamate)—are generally considered non-ionizable under typical aqueous extraction conditions (pH 3-10). The carbamate's amide proton is very weakly acidic (pKa > 15), and the alcohol is also weakly acidic (pKa ~16-18). Therefore, drastic pH adjustments are usually unnecessary and can even be detrimental, as highly acidic or basic conditions could risk hydrolyzing the tert-butyl carbamate protecting group. The primary goal is to keep the molecule in its neutral form to maximize its partition into the organic phase.[1]
Property
Value (Estimated/Known)
Significance for Extraction
Molecular Formula
C₁₀H₂₁NO₃
Provides the basis for molecular weight.
Molecular Weight
203.28 g/mol
Relevant for molar calculations.
LogP (Octanol-Water)
~1.6 - 2.0 (Estimated)
A positive LogP indicates a preference for the organic phase, but the value is moderate, suggesting significant water solubility.[2]
Hydrogen Bond Donors
2 (from -OH and -NH)
Increases polarity and affinity for protic solvents like water.[3]
Hydrogen Bond Acceptors
3 (from -OH and C=O)
Increases polarity and affinity for polar solvents.[3]
Section 2: Solvent Selection Strategy
The core principle of liquid-liquid extraction (LLE) is "like dissolves like." The goal is to select a water-immiscible organic solvent with a polarity that closely matches that of our target analyte.[2]
Q3: What is the general principle for selecting an extraction solvent for this compound?
Given the molecule's moderate polarity (as indicated by its functional groups and estimated LogP), the ideal solvent will also be of intermediate polarity.[3] A non-polar solvent like hexane would fail to extract the compound efficiently due to the polar hydroxyl and carbamate groups. Conversely, a highly polar solvent like ethanol is completely miscible with water and cannot be used for LLE. Therefore, we must target solvents that can balance these interactions.
Q4: Which solvents are recommended as a starting point, and what are their trade-offs?
Several solvents are viable candidates. The choice often involves a trade-off between extraction efficiency, selectivity, safety, and ease of removal.
Solvent
Polarity Index
Density (g/mL)
Boiling Point (°C)
Key Considerations
Ethyl Acetate (EtOAc)
4.4
0.902
77
Pros: Good solvency for moderately polar compounds, low toxicity, easily removed. Cons: Significant mutual solubility with water (~8%), can co-extract polar impurities.
Dichloromethane (DCM)
3.1
1.33
40
Pros: Excellent solvent, forms the bottom layer which can be convenient, low boiling point. Cons: Higher toxicity (potential carcinogen), prone to forming emulsions.[4]
Chloroform (CHCl₃)
4.1
1.49
61
Pros: High solvency power. Cons: High toxicity, can form carbamate artifacts in alkaline solutions.[5]
Methyl tert-butyl ether (MTBE)
2.5
0.74
55
Pros: Low water miscibility, less prone to emulsion than DCM, good density difference with water. Cons: Can form peroxides upon storage.
2-Methyltetrahydrofuran (2-MeTHF)
4.0
0.86
80
Pros: "Greener" alternative to DCM/THF, good solvency, lower water miscibility than THF. Cons: Higher boiling point makes it harder to remove.
Solvent Selection Decision Flow
Caption: Decision tree for initial solvent selection.
Section 3: Standard Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a standard procedure for extracting the target compound from an aqueous solution.
Experimental Protocol: Single Extraction
Preparation:
Ensure the aqueous solution containing Tert-butyl (5-hydroxypentan-2-yl)carbamate is at room temperature.
Select an appropriate size separatory funnel (the total liquid volume should not exceed two-thirds of the funnel's capacity).
Combining Phases:
Carefully pour the aqueous solution into the separatory funnel.
Add the chosen organic extraction solvent (e.g., ethyl acetate) to the funnel. A common starting point for the organic-to-aqueous phase ratio is 1:1.
Mixing:
Stopper the funnel and, while holding the stopper and stopcock firmly, invert it gently.
Vent the funnel immediately by opening the stopcock to release any pressure buildup. Close the stopcock.
Instead of vigorous shaking, which can cause emulsions, gently rock or swirl the funnel for 1-2 minutes to allow for sufficient phase contact.[6][7] Periodically vent the funnel.
Separation:
Place the funnel back in a ring stand and remove the stopper.
Allow the layers to fully separate. A sharp interface should be visible between the two immiscible liquids.
Collection:
Carefully drain the bottom layer through the stopcock. If using DCM or chloroform, this will be your organic layer.
If using a solvent less dense than water (like ethyl acetate), drain and discard the bottom aqueous layer first, then pour the top organic layer out through the top opening of the funnel to avoid contamination.
Drying and Concentration:
Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
LLE Workflow
Caption: Standard workflow for liquid-liquid extraction.
Section 4: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses the most common problems encountered during extraction.
Issue 1: Emulsion Formation
Q5: I'm seeing a thick, cloudy layer between the aqueous and organic phases that won't separate. What is it and why is it happening?
This is an emulsion, a stable dispersion of one liquid within the other.[6] It prevents a clean separation and traps your product at the interface, leading to yield loss.
Common Causes:
Vigorous Shaking: High shear forces create very fine droplets that are slow to coalesce.[7]
High Concentration of Analyte: The analyte itself can sometimes act as a surfactant, stabilizing the emulsion.
Presence of Particulates: Finely divided solids can gather at the interface and stabilize an emulsion.[6]
Similar Phase Densities: If the densities of the organic and aqueous layers are too close, gravitational separation is inefficient.[8]
Q6: How can I break a persistent emulsion?
Several techniques, from simple physical methods to chemical additions, can be employed:[6]
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.[6]
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and mix gently. This increases the ionic strength and density of the aqueous layer, forcing the organic droplets to coalesce.[4][7]
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes is often the most effective method.[6]
Filtration: Pass the entire mixture through a bed of glass wool or Celite in a Hirsch funnel. This can physically disrupt the droplets.
Temperature Change: Gently warming the funnel in a warm water bath can sometimes disrupt the emulsion, but be cautious with low-boiling-point solvents like DCM.[6]
Q7: What are the best practices to prevent emulsion formation in the first place?
Prevention is always better than remediation.
Gentle Mixing: Use a gentle swirling or rocking motion instead of vigorous shaking. This provides sufficient surface area for extraction without creating excessive shear forces.[7]
Pre-filtration: If your initial aqueous solution contains suspended solids, filter it before adding it to the separatory funnel.
Phase Ratio: Avoid a 1:1 phase ratio if emulsions are a recurrent problem. Using a larger volume of one phase can sometimes prevent emulsion formation.
Issue 2: Low Extraction Yield
Q8: My recovery of the target compound is very low. What are the likely causes?
Low recovery indicates that the compound is preferentially remaining in the aqueous phase.
Poor Solvent Choice: The chosen organic solvent may not have the appropriate polarity to effectively solvate the analyte.[2]
Insufficient Solvent Volume: A single extraction with a small volume of solvent may not be sufficient to partition the majority of the product. The distribution coefficient dictates how the analyte is split between the two phases.[2]
Insufficient Mixing: If the phases are not mixed adequately, the system may not reach equilibrium, leaving a significant amount of product behind.
Q9: How can I improve my extraction efficiency?
Use the "Salting Out" Effect: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the organic analyte in the aqueous phase, effectively "pushing" it into the organic layer and improving the partition coefficient.[2][3]
Perform Multiple Extractions: It is mathematically more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, three extractions with 50 mL of ethyl acetate will recover more product than one extraction with 150 mL.
Increase the Organic/Aqueous Phase Ratio: Increasing the relative volume of the organic solvent can improve recovery in a single step. A ratio of up to 7:1 (organic:aqueous) can be considered.[2]
Issue 3: Sample Purity
Q10: My final product is contaminated with impurities from the initial mixture. How can I improve selectivity?
If impurities with similar polarity are co-extracted, a simple extraction may not be sufficient. A back-extraction can significantly improve purity.[2] While our target compound is not easily ionizable, this technique is crucial for separating it from acidic or basic impurities.
Protocol for Removing Acidic Impurities:
Perform the initial extraction into an organic solvent (e.g., ethyl acetate) as described above.
Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃). Acidic impurities will be deprotonated and move into the aqueous basic layer, which can then be discarded.
Wash the organic layer again with brine to remove any residual base and water.
Protocol for Removing Basic Impurities:
Follow the same procedure, but wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Basic impurities will be protonated and extracted into the aqueous acidic layer.
Section 5: Frequently Asked Questions (FAQs)
Q11: Can I use a solvent mixture for the extraction?
Yes. Using a mixed solvent system is an excellent strategy for fine-tuning polarity. For instance, if extraction with pure DCM is inefficient, adding 5-10% isopropanol can increase the polarity of the organic phase and improve recovery of the target compound.
Q12: How many extractions are necessary for near-quantitative recovery?
Typically, 2 to 3 sequential extractions are sufficient to recover >95% of the product, especially if the partition coefficient is favorable. You can monitor the completeness of the extraction by analyzing a small spot of the aqueous layer by Thin Layer Chromatography (TLC) after the final extraction.
Q13: What is "salting out" and when should I use it?
"Salting out" is the addition of an inorganic salt (like NaCl or Na₂SO₄) to the aqueous phase before extraction.[3] This makes the aqueous phase even more polar, reducing the solubility of organic compounds and promoting their transfer to the organic phase.[2][7] It is highly recommended when extracting moderately polar compounds like Tert-butyl (5-hydroxypentan-2-yl)carbamate.
Q14: Are there alternative extraction techniques to LLE?
Yes. Supported Liquid Extraction (SLE) is a modern alternative that avoids emulsion issues entirely.[7] In SLE, the aqueous sample is adsorbed onto a high-surface-area solid support (like diatomaceous earth). The immiscible organic solvent is then passed through the support, and the extraction occurs on the solid-liquid interface. This technique is often faster, more reproducible, and easier to automate than traditional LLE.
References
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
Benchchem. (2025). Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction.
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
University of York, Chemistry Teaching Labs. Problems with extractions.
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
Kim, et al. (2013). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis. PMC.
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
ResearchGate. (2016, September 13). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SOL-BOC-5HP
Status: Open
Subject: Resolving aqueous insolubility and precipitation of Tert-butyl (5-hydroxypentan-2-yl)carbamate
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Why" Behind the Insolubility
User Query: "I am trying to dissolve Tert-butyl (5-hydroxypentan-2-yl)carbamate in PBS for a cell assay, but it forms an oily residue or precipitates immediately. Why is this happening?"
Technical Diagnosis:
The insolubility of Tert-butyl (5-hydroxypentan-2-yl)carbamate (
) stems from a critical imbalance in its Hydrophilic-Lipophilic Balance (HLB) .[1]
The Hydrophobic Shield: The Tert-butyl carbamate (Boc) group and the pentan-2-yl alkyl chain create a substantial lipophilic domain.[1] The Boc group acts as a "grease ball," sterically hindering water molecules from organizing around the nitrogen atom.
Insufficient Polarity: While the molecule contains a hydroxyl group (-OH), its hydrogen-bonding capacity is overwhelmed by the hydrophobic bulk of the 10-carbon framework.[1]
Thermodynamic Rejection: When you introduce a stock solution (likely in DMSO or Ethanol) into water, the "hydrophobic effect" drives the molecules to aggregate instantly to minimize water-hydrocarbon contact, resulting in the observed "oiling out" or precipitation.
Troubleshooting Decision Matrix
Before selecting a protocol, you must define your downstream application. Use the following logic flow to select the correct solubilization strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.
Validated Protocols (Q&A Format)
Protocol A: The "Solvent Shift" (Cosolvent Spiking)
Best for: Low concentration assays (<100 µM) where <1% DMSO is tolerable.[1]
Q: How do I prepare a stable aqueous solution without precipitation?A: You cannot dissolve the solid directly in water. You must use the "Solvent Shift" technique to bypass the energy barrier of dissolution.
Prepare Stock: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) or Ethanol to a concentration 1000x higher than your final target (e.g., 10 mM stock for a 10 µM final).
The Shift (Critical Step):
Place your aqueous buffer (PBS/Media) in a vortex or on a stir plate.[1]
While stirring rapidly, slowly inject the organic stock into the center of the vortex.
Do not add water to the DMSO stock; this causes local precipitation. Always add Stock
Validation Check: Hold the tube against a light source. The solution should be optically clear. If it looks "milky" (Tyndall effect), the compound has precipitated.
Protocol B: The "Cyclodextrin Trap" (Molecular Encapsulation)
Best for: High concentrations (>100 µM), sensitive cells, or in vivo injections.
Q: DMSO is toxic to my cells. How do I dissolve this without organic solvents?A: Use Hydroxypropyl-
-Cyclodextrin (HP--CD).[1] The hydrophobic Boc group fits perfectly inside the cyclodextrin cavity, while the hydroxyl exterior renders the complex water-soluble [1].
Workflow:
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in water or saline.[1] Filter sterilize (0.22 µm).
Complexation: Add your solid Tert-butyl (5-hydroxypentan-2-yl)carbamate to this vehicle.
Energy Input: Sonicate at 40°C for 30–60 minutes. The solution should turn from cloudy to clear as the compound enters the cyclodextrin cavities.
Figure 2: Workflow for cyclodextrin complexation. This method shields the hydrophobic Boc group.
Q: I need a high dose for animal studies. What is the standard vehicle?A: Use a Tween 80 (Polysorbate 80) based formulation.
Recipe: 5% DMSO + 5% Tween 80 + 90% Saline.
Method: Dissolve compound in DMSO first. Add Tween 80 and mix thoroughly. Then slowly add warm saline while vortexing. This forms micelles that carry the lipophilic carbamate.
Critical Stability Warnings (The "Red Zone")
Q: Can I use acid to improve solubility?A: ABSOLUTELY NOT.
The Tert-butyl carbamate (Boc) group is acid-labile .[1][2][3]
pH < 4: Rapid hydrolysis occurs, stripping the Boc group and yielding the free amine salt +
+ Isobutylene [2].
pH > 7: The compound is generally stable.
Temperature: Avoid heating >60°C in aqueous media for prolonged periods, as carbamates can undergo thermal decomposition or hydrolysis [3].[1]
Stability Data Summary:
Condition
Stability Status
Result
pH 1.0 - 4.0
Unstable
De-protection (Loss of Boc group)
pH 7.4 (PBS)
Stable
Intact molecule (if solubilized)
pH 9.0
Stable
Intact molecule
100°C (Water)
Risk
Thermal degradation/hydrolysis
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Standard reference for Boc acid lability). Link[1]
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General principles of solubility for lipophilic carbamates). Link[1]
Users frequently report that tert-butyl (5-hydroxypentan-2-yl)carbamate is invisible under standard UV visualization (254 nm). This is not a user error ; it is a fundamental property of the molecule.
Physics of Failure: UV visualization relies on the fluorescence quenching of the F254 indicator on the silica plate. This requires the analyte to absorb UV light (typically conjugated
-systems like aromatics).[1] Your molecule is entirely aliphatic; the carbonyl in the Boc group has a negligible extinction coefficient at 254 nm.
The Solution: You must rely on Chemical Derivatization (Staining) .
Decision Matrix: Selecting the Right Stain
Use the following logic flow to select the optimal visualization method based on your specific experimental goal.
Figure 1: Decision tree for selecting the appropriate staining reagent based on functional group targeting.
Chemical Visualization Protocols
Method A: Permanganate (KMnO₄) – The "Gold Standard"
Target: Primary Alcohol (Oxidation).
Mechanism: The permanganate ion (
) oxidizes the hydroxyl group. The purple is reduced to brown/yellow ().
Why use it: It is fast, requires no heating (though heating helps), and provides high contrast.
Target: Nitrogen (Carbamate).
Mechanism: Ninhydrin normally reacts with free amines. Boc-amines are protected.[6][9][10] To visualize, you must induce Thermal Deprotection .
Heat: Heating the plate to ~150°C+ cleaves the Boc group (
-butyl cation leaves).
Reaction: The newly liberated primary amine reacts with Ninhydrin to form Ruhemann’s Purple.
If spots are faint, expose plate to HCl fumes before dipping to remove Boc.
Method C: Phosphomolybdic Acid (PMA)
Target: General Reducing Agents (Alcohol/Carbamate).[4]
Mechanism: The analyte reduces Molybdenum(VI) (yellow) to Molybdenum(V) (blue) "Big Blue" complexes.
Parameter
Specification
Sensitivity
Moderate
Preparation
10g Phosphomolybdic acid in 100mL Ethanol.[2][3][4]
Procedure
1. Dip plate. 2. Heat until background is light green.[4]
Result
Dark Green/Blue spots on light green background.[4]
Troubleshooting & FAQs
Q1: My spot is "streaking" or "tailing" badly. How do I fix this?
Diagnosis: The primary alcohol and the carbamate can hydrogen bond strongly with the silica (silanols), causing drag.
Corrective Action:
Modify Mobile Phase: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent. This deactivates the acidic sites on the silica.
Concentration Check: You are likely overloading the plate. Dilute your sample by a factor of 10 and re-spot.
Q2: I see the starting material (amino alcohol) but not the Boc-product with Ninhydrin.
Root Cause: The starting material has a free amine, which reacts instantly with Ninhydrin at room temperature. The product has a Boc-protected amine, which requires high activation energy (heat) to cleave before staining.[6]
Workflow:
Q3: The KMnO₄ background turned brown immediately.
Root Cause: Contamination or old stain.
Solvent Contamination: Did you use a mobile phase with Methanol or Triethylamine ? These are oxidizable and will turn the whole plate brown if not fully evaporated.[4]
Fix: Dry the TLC plate thoroughly with a heat gun (to remove solvents) before dipping in KMnO₄.
Mechanistic Workflow: The "Boc-Ninhydrin" Reaction
Understanding the chemistry on the plate ensures you apply enough heat for visualization.
Figure 2: The thermal deprotection mechanism required to visualize Boc-amines with Ninhydrin.
References
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link
University of Washington. (n.d.). TLC Stains Recipes. Link
Princeton University. (n.d.). TLC Stains Recipes (MacMillan Group). Link
Reach Devices. (n.d.). TLC Staining Procedure and Recipes. Link
A Comparative Guide to the LC-MS Characterization of Tert-butyl (5-hydroxypentan-2-yl)carbamate
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Tert-butyl (5-hydroxypentan-2-yl)carbamate, a key chiral building block, is no exception. Its structural integrity, purity, and stereochemistry are critical quality attributes that necessitate robust analytical methodologies for their verification. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound, alongside alternative analytical techniques, supported by experimental data and established scientific principles.
The Primacy of LC-MS for Carbamate Analysis
Carbamates, as a class of compounds, are notoriously thermally labile. This property often renders Gas Chromatography (GC)-based methods challenging due to potential degradation in the high-temperature environment of the GC inlet and column.[1] Consequently, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) has emerged as the gold standard for the analysis of these molecules, offering a gentle ionization process that preserves the integrity of the analyte.[2][3][4]
Experimental Protocol: LC-MS/MS of Tert-butyl (5-hydroxypentan-2-yl)carbamate
This protocol is designed to provide a robust and reproducible method for the analysis of tert-butyl (5-hydroxypentan-2-yl)carbamate.
1. Sample Preparation:
Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL.
Perform serial dilutions to a final concentration of 1-10 µg/mL for LC-MS analysis.
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography Parameters:
Parameter
Recommended Condition
Rationale
Column
Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A
0.1% Formic Acid in Water
Acidification of the mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and compatibility with MS.
Gradient
5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
A gradient elution is necessary to ensure the efficient elution of the analyte while also cleaning the column of any less polar impurities.
Flow Rate
0.3 mL/min
A lower flow rate is compatible with most modern ESI sources and improves ionization efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
5 µL
A small injection volume minimizes the risk of peak distortion and column overload.
3. Mass Spectrometry Parameters:
Parameter
Recommended Condition
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
The presence of a basic nitrogen atom in the carbamate group makes it readily protonated, leading to a strong signal in positive ion mode.
Capillary Voltage
3.5 kV
Optimal voltage for stable spray and efficient ion generation.
Source Temperature
120 °C
A lower source temperature helps to prevent in-source fragmentation of the thermally labile carbamate.
Desolvation Gas
Nitrogen, 600 L/hr at 350 °C
Efficiently removes solvent droplets, aiding in the gas-phase ion formation.
Full Scan MS
m/z 50-500
A wide scan range to detect the molecular ion and any potential impurities or adducts.
MS/MS Fragmentation
Collision-Induced Dissociation (CID) with Argon
CID is a robust method for generating structurally informative fragment ions.
Collision Energy
Ramped (e.g., 10-40 eV)
A ramped collision energy allows for the observation of both low-energy (e.g., loss of water) and high-energy (e.g., cleavage of the carbamate) fragmentations in a single experiment.
Expected Mass Spectrometry Data and Fragmentation
The molecular weight of tert-butyl (5-hydroxypentan-2-yl)carbamate is 203.28 g/mol .[5] In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 204.29.
Upon collision-induced dissociation (CID), the fragmentation of Boc-protected amines is well-characterized and proceeds through several key pathways. The most prominent losses are that of isobutylene (56 Da) and the entire tert-butoxycarbonyl (Boc) group (100 Da). Additionally, the presence of a hydroxyl group can lead to the neutral loss of water (18 Da).
Strategic Characterization of Linker Intermediates: FT-IR Benchmarking of Tert-butyl (5-hydroxypentan-2-yl)carbamate
Executive Summary & Technical Context[1][3][4][5][6] In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the purity of aliphatic linkers is a critical determinant of final dr...
In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the purity of aliphatic linkers is a critical determinant of final drug efficacy.[1] Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5) serves as a vital bifunctional scaffold, providing a protected amine for peptide coupling and a free primary alcohol for further derivatization.[][1]
While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) is the superior method for rapid, at-line process monitoring.[][1] It offers immediate feedback on the two most critical process risks:
Incomplete Protection: Presence of residual free amine precursor.[][1]
Premature Deprotection: Loss of the Boc group during acidic workups.[][1]
This guide provides a comparative spectral analysis of Tert-butyl (5-hydroxypentan-2-yl)carbamate against its metabolic precursors and protecting group alternatives, establishing a self-validating protocol for purity assessment.
Technical Deep Dive: The Spectral Fingerprint
The FT-IR spectrum of Tert-butyl (5-hydroxypentan-2-yl)carbamate is defined by the interplay between the hydrophobic tert-butyl carbamate (Boc) moiety and the hydrophilic terminal hydroxyl group.[][1]
Theoretical & Experimental Band Assignment
The following table synthesizes expected characteristic bands based on functional group analysis of the specific isomer (4-aminopentan-1-ol skeleton).
Functional Group
Mode
Wavenumber ()
Diagnostic Value
O-H (Alcohol)
Stretch (H-bonded)
3300 – 3450
Broad band; confirms the integrity of the terminal alcohol (C5 position).[][1]
N-H (Carbamate)
Stretch
3320 – 3360
Often overlaps with O-H; sharp shoulder indicates secondary amide.[][1]
C-H (Aliphatic)
Stretch (asym/sym)
2930 – 2980
Critical: The "Boc Doublet" at ~2975/2930 is distinct from linear alkyl chains.[][1]
Expert Insight: In viscous oils like this compound, the Hydrogen Bonding network (O-H
O=C) significantly broadens the region above 3300 .[][1] For precise N-H quantitation, use solution cells rather than neat ATR to break H-bonds.
Comparative Performance Analysis
To validate the utility of FT-IR for this compound, we compare it against three distinct "alternatives" encountered during the development lifecycle: the Precursor (Synthesis monitoring), the Deprotected Species (Stability monitoring), and the Fmoc-Analog (Strategy selection).[][1]
The following diagram illustrates the decision tree for characterizing the product during synthesis, ensuring no false positives.
Figure 1: Logical decision tree for interpreting FT-IR spectra during the synthesis of Tert-butyl (5-hydroxypentan-2-yl)carbamate.
References
National Center for Biotechnology Information. (2025).[][1] PubChem Compound Summary for CID 545709, tert-butyl N-(5-hydroxypentan-2-yl)carbamate. Retrieved from [Link][1]
National Institute of Standards and Technology (NIST). (2023).[][1] 4-Aminopentan-1-ol (Precursor) Mass and IR Spectral Data. NIST Chemistry WebBook, SRD 69.[][1][3][4] Retrieved from [Link][1]
HPLC method development for Tert-butyl (5-hydroxypentan-2-yl)carbamate purity
Strategic HPLC Method Development for Tert-butyl (5-hydroxypentan-2-yl)carbamate Purity: A Comparative Guide to Universal Detection As a Senior Application Scientist specializing in pharmaceutical intermediates, I freque...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic HPLC Method Development for Tert-butyl (5-hydroxypentan-2-yl)carbamate Purity: A Comparative Guide to Universal Detection
As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently encounter the analytical "blind spots" created by aliphatic, non-chromophoric molecules. Tert-butyl (5-hydroxypentan-2-yl)carbamate (C₁₀H₂₁NO₃) is a prime example. This compound features a secondary amine protected by a bulky tert-butoxycarbonyl (Boc) group and a primary hydroxyl group terminating a pentyl chain.
Because it lacks conjugated pi-electron systems or aromatic rings, it is virtually invisible to standard UV-Vis detection[1]. Attempting to monitor its purity at low UV wavelengths (200–210 nm) results in severe baseline drift during gradient elution and massive interference from mobile phase absorbance[2]. To achieve true mass balance and accurate trace impurity profiling, we must abandon optical absorbance and pivot to universal, aerosol-based detectors.
This guide objectively compares the performance of Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) for the purity analysis of this Boc-protected amino alcohol, providing the mechanistic causality behind optimal method design.
The Analytical Challenge: ELSD vs. CAD
When analyzing non-chromophoric compounds, Refractive Index (RID) detectors are often considered, but they are fundamentally incompatible with the gradient elution required to separate complex impurity profiles[3]. Therefore, aerosol-based detectors are the industry standard. Both ELSD and CAD share a common front-end process: the column effluent is nebulized with nitrogen gas, and the solvent is evaporated in a drift tube, leaving behind dried analyte particles[4]. However, their detection mechanisms diverge drastically.
Evaporative Light Scattering Detector (ELSD)
ELSD measures the light scattered by the dried particles as they pass through a laser beam. The critical limitation here is rooted in optical physics: light scattering efficiency drops exponentially for particles smaller than 50 nm[5]. In the context of trace impurity analysis, low-abundance degradation products do not form particles large enough to scatter light effectively. This leads to a sigmoidal, non-linear response curve and the dangerous under-reporting of low-level impurities[3].
Charged Aerosol Detector (CAD)
CAD, conversely, transfers a positive charge to the analyte particles using ionized nitrogen gas generated by a high-voltage corona discharge needle[4]. The charge is then measured by a highly sensitive electrometer. Because the charge acquired is directly proportional to the particle's surface area (and thus its mass), CAD provides a uniform response that is entirely independent of the analyte's chemical structure[6]. CAD maintains linearity and sensitivity for particles down to 10 nm, offering up to a 10-fold improvement in limits of detection (LOD) over ELSD[5].
Mechanistic comparison of ELSD and CAD detection pathways for dried aerosol particles.
Quantitative Performance Comparison
Analytical Parameter
HPLC-UV (210 nm)
HPLC-ELSD
HPLC-CAD
Detection Mechanism
Light Absorbance
Laser Light Scattering
Corona Aerosol Charging
Sensitivity (LOD)
> 500 ng (Poor)
~30–50 ng
< 5 ng
Dynamic Range
N/A
~1.5 to 2 orders of magnitude
> 4 orders of magnitude
Response Uniformity
Highly variable
Variable (drops at low mass)
Highly uniform (mass-dependent)
Gradient Compatibility
Poor (Severe baseline drift)
Good (Requires volatile buffers)
Excellent (With inverse gradient)
The Causality of Chromatographic Choices
To build a self-validating analytical method for Tert-butyl (5-hydroxypentan-2-yl)carbamate, every component of the system must be deliberately engineered to support the detector.
Column Chemistry:
The molecule possesses a highly hydrophobic Boc group and a polar hydroxyl tail. A standard C18 column may suffer from phase collapse under highly aqueous conditions or yield poor peak shapes for the polar tail. I recommend a Polar-Embedded C18 or a superficially porous (Core-Shell) C18 column to balance hydrophobic retention with polar group accessibility.
Mobile Phase Volatility:
Aerosol detectors demand strictly volatile mobile phases to prevent drift tube fouling[5]. Non-volatile salts like phosphates are strictly prohibited. We utilize 10 mM Ammonium Formate adjusted to pH 3.5 with formic acid. This suppresses the ionization of any trace unprotected amines while remaining 100% volatile.
The Inverse Gradient Imperative:
Nebulization efficiency in both ELSD and CAD is heavily influenced by the surface tension of the mobile phase[7]. As the organic modifier (acetonitrile) increases during a gradient, surface tension drops, creating smaller droplets. This artificially inflates the detector response for later-eluting impurities, destroying mass balance accuracy. To correct this, we must implement an inverse gradient [6]. By introducing a post-column make-up flow that runs inversely to the analytical gradient, the detector receives a constant, isocratic solvent composition throughout the run, ensuring absolute response uniformity.
HPLC method development workflow for non-chromophoric purity analysis.
Experimental Protocol: HPLC-CAD with Inverse Gradient
This protocol provides a self-validating workflow for the absolute purity determination of Tert-butyl (5-hydroxypentan-2-yl)carbamate without requiring individual impurity reference standards.
Step 1: Mobile Phase Preparation
Mobile Phase A (Analytical & Make-up): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Add 0.1% Formic Acid to adjust to pH ~3.5. Filter through a 0.2 µm PTFE membrane.
Mobile Phase B (Analytical & Make-up): 100% LC-MS grade Acetonitrile.
Step 2: Dual-Pump Instrument Configuration
Connect the analytical column (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm) to Pump 1.
Connect Pump 2 (Make-up pump) directly to a post-column zero-dead-volume T-piece.
Route the combined flow from the T-piece directly into the CAD inlet.
Step 3: Chromatographic Gradient Programming
Set the analytical flow rate (Pump 1) to 0.5 mL/min and the make-up flow rate (Pump 2) to 0.5 mL/min. The total flow entering the CAD will be a constant 1.0 mL/min.
Time (min)
Pump 1: Analytical %B
Pump 2: Make-up %B
Combined %B entering CAD
0.0
5%
95%
50%
15.0
60%
40%
50%
20.0
95%
5%
50%
25.0
95%
5%
50%
25.1
5%
95%
50%
30.0
5%
95%
50%
Note: The sum of %B from Pump 1 and Pump 2 must always equal 100% to ensure the detector sees a constant 50/50 organic/aqueous ratio.
Step 4: CAD Parameter Optimization
Evaporation Temperature: Set to 35°C (Optimal for semi-volatile aliphatic chains to prevent analyte loss).
Data Collection Rate: 10 Hz.
Filter Constant: 3.6 seconds.
Power Function (PF): Set to 1.0 (Linearizes the output for accurate area percent calculations).
By utilizing this dual-gradient CAD methodology, the peak area percentage directly correlates to the mass percentage of the impurities, providing a highly trustworthy and regulatory-compliant purity profile for Tert-butyl (5-hydroxypentan-2-yl)carbamate.
References
"Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho, 24 Oct. 2020.
"CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Thermo Fisher Scientific, 22 Feb. 2024.
"Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection." LCMS.cz.
"Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection." Gcms.cz.
"ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis." Lab Manager, 19 Nov. 2020.
"Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds." Bentham Science Publishers, 01 Oct. 2023.
"Application of HPLC Coupled with a Charged Aerosol Detector..." MDPI, 01 Oct. 2024.
A Comparative Guide for Researchers: Tert-butyl (5-hydroxypentan-2-yl)carbamate vs. Linear Amino Alcohols in Asymmetric Synthesis and Drug Discovery
In the landscape of modern drug discovery and fine chemical synthesis, the molecular architecture of building blocks is paramount to achieving desired biological activity and reaction outcomes. Chiral amino alcohols are...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and fine chemical synthesis, the molecular architecture of building blocks is paramount to achieving desired biological activity and reaction outcomes. Chiral amino alcohols are a cornerstone of this field, serving as versatile synthons, chiral auxiliaries, and ligands for asymmetric catalysis.[] This guide provides an in-depth technical comparison between a branched, secondary amine-containing building block, Tert-butyl (5-hydroxypentan-2-yl)carbamate, and its linear primary amine counterparts. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
Introduction to the Contenders: A Tale of Two Architectures
At first glance, both branched and linear amino alcohols share the same fundamental pharmacophores: a hydroxyl group and a Boc-protected amine. However, their subtle yet significant structural distinctions have profound implications for their reactivity, stereodirecting ability, and utility in complex molecular design.
Tert-butyl (5-hydroxypentan-2-yl)carbamate , a branched amino alcohol, is characterized by a secondary amine and a chiral center bearing a methyl group. This seemingly minor addition introduces significant steric hindrance around the nitrogen atom, a critical factor influencing its chemical behavior.
Linear amino alcohols , typically derived from the reduction of α-amino acids, possess a primary amine.[] This guide will use Boc-protected 5-amino-1-pentanol and derivatives of proteinogenic amino acids like alaninol as representative examples of this class. The primary amine in these structures is generally more accessible and nucleophilic compared to the secondary amine in their branched counterparts.
Feature
Tert-butyl (5-hydroxypentan-2-yl)carbamate
Linear Amino Alcohols (e.g., Boc-5-aminopentan-1-ol)
Amine Type
Secondary
Primary
Steric Hindrance at N
Higher
Lower
Chirality
Inherent at C2
Often derived from chiral pool (amino acids)
Flexibility
More constrained due to branching
More flexible, linear chain
The Synthetic Landscape: Accessibility and Protection Strategies
The synthesis of both classes of compounds is well-established, with the choice of route often depending on the desired stereochemistry and scalability.
Synthesis of Tert-butyl (5-hydroxypentan-2-yl)carbamate
The synthesis of this branched amino alcohol typically begins with the corresponding unprotected amino alcohol, 5-aminopentan-2-ol. The key step is the selective protection of the more nucleophilic amine in the presence of the hydroxyl group.
Synthetic route to Tert-butyl (5-hydroxypentan-2-yl)carbamate.
Experimental Protocol: Boc Protection of 5-Aminopentan-2-ol [3]
Dissolution: Dissolve 5-aminopentan-2-ol (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) in a round-bottom flask.
Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base.
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in THF to the stirred mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification (if necessary): The product can be further purified by flash column chromatography on silica gel to afford the pure tert-butyl (5-hydroxypentan-2-yl)carbamate.
Synthesis of Linear Amino Alcohols
Linear amino alcohols are frequently synthesized from the readily available chiral pool of amino acids. For instance, N-Boc-L-alaninol can be prepared by the reduction of the carboxylic acid of N-Boc-L-alanine.
Synthesis of N-Boc-L-alaninol from N-Boc-L-alanine.
A Comparative Analysis of Reactivity and Performance
The structural differences between branched and linear Boc-amino alcohols directly translate to distinct reactivity profiles, which are crucial when considering their application in multi-step syntheses.
Nucleophilicity and Steric Hindrance
The secondary amine in Tert-butyl (5-hydroxypentan-2-yl)carbamate is inherently less nucleophilic and more sterically hindered than the primary amine of its linear counterparts. This has several important consequences:
Slower Reaction Kinetics: Reactions involving the nitrogen atom, such as N-alkylation or acylation (after Boc deprotection), are expected to proceed at a slower rate for the branched compound.
Chemoselectivity: In molecules with multiple reactive sites, the lower reactivity of the secondary amine can be advantageous for achieving higher chemoselectivity. For instance, reactions at other functional groups can be performed without the need for protecting the less reactive secondary amine.
Boc Protection Rates: The initial Boc protection of a secondary amine is generally slower than that of a primary amine, which may require harsher conditions or longer reaction times.[4]
Performance as Chiral Auxiliaries
Chiral amino alcohols are frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions such as aldol additions and alkylations.[5][6] The auxiliary is temporarily attached to the substrate, directs the stereoselective formation of a new chiral center, and is then cleaved.
The increased steric bulk around the chiral center in derivatives of Tert-butyl (5-hydroxypentan-2-yl)carbamate can lead to higher diastereoselectivity in certain applications. The methyl group on the carbon bearing the nitrogen can more effectively shield one face of a reactive intermediate, leading to a more pronounced facial bias.
While direct comparative data for Tert-butyl (5-hydroxypentan-2-yl)carbamate is scarce, we can infer its potential performance by examining related systems. For example, in Evans' aldol reactions, chiral oxazolidinones derived from amino alcohols with greater steric bulk around the stereocenter, such as those from valine or phenylalanine, generally exhibit high levels of diastereoselectivity.[5] It is reasonable to extrapolate that a chiral auxiliary derived from our branched amino alcohol could offer similar or even enhanced stereocontrol due to the additional steric influence of the N-alkyl group.
Chiral Auxiliary Application
Expected Performance of Branched Derivative
Expected Performance of Linear Derivative
Rationale
Asymmetric Alkylation
Potentially higher diastereoselectivity
High diastereoselectivity
Increased steric hindrance from the branched structure can provide more effective facial blocking of the enolate.[7]
Asymmetric Aldol Reaction
Potentially higher diastereoselectivity
High diastereoselectivity
The rigid conformation and steric bulk of the branched auxiliary can lead to a more organized transition state.[5]
Application in Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability against proteolysis and better bioavailability.[8] Both linear and branched amino alcohols are valuable building blocks in this context.
Linear Amino Alcohols: These are often used to replace single amino acid residues, maintaining the overall linear structure of the peptide backbone. Their primary amine allows for standard peptide coupling protocols.
Tert-butyl (5-hydroxypentan-2-yl)carbamate: The branched nature and secondary amine of this building block can be used to introduce conformational constraints into a peptide chain. N-alkylation of the peptide backbone is a known strategy to increase resistance to enzymatic degradation and to modulate the conformational preferences of the peptide, which can be crucial for binding to biological targets.[8] The incorporation of this branched unit can mimic a β-turn or other secondary structures.
Conceptual comparison of linear vs. branched amino alcohols in peptidomimetics.
Conclusion: Selecting the Right Tool for the Job
The choice between Tert-butyl (5-hydroxypentan-2-yl)carbamate and a linear amino alcohol is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the synthesis.
High diastereoselectivity is paramount in an asymmetric transformation where steric bulk is beneficial.
The goal is to introduce conformational constraints in a peptidomimetic or other bioactive molecule.
Slower, more controlled reactivity at the nitrogen center is desired for improved chemoselectivity.
Choose a linear amino alcohol when:
Facile synthesis from readily available amino acids is a priority.
Standard, rapid peptide coupling protocols are to be employed.
A flexible, linear scaffold is required for the target molecule.
Higher nucleophilicity of the amine is necessary for a particular transformation.
By understanding the fundamental differences in their structure and reactivity, researchers can leverage the unique advantages of both branched and linear Boc-protected amino alcohols to advance their synthetic endeavors in drug discovery and beyond.
References
Våbenø, J., Brisander, M., Lejon, T., & Luthman, K. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186–9191. Retrieved from [Link]
Scilit. (n.d.). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. Scilit. Retrieved from [Link]
ResearchGate. (2026, February 5). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. Retrieved from [Link]
Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098–8109. Retrieved from [Link]
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. JOCPR. Retrieved from [Link]
Bäckvall, J.-E. (2008). Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols. Comptes Rendus Chimie, 11(11-12), 1432-1443. Retrieved from [Link]
ResearchGate. (2025, August 6). Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
Reddy, P. V., & Jadhav, P. K. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. ACS Omega, 2(9), 5675–5682. Retrieved from [Link]
Nikolova, P., Shivachev, B., Zareva, S., & Tsvetkov, P. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6865. Retrieved from [Link]
G. G. G. Manolikakes. (2011). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry, 3(4), 433-454. Retrieved from [Link]
Ma, N., Qi, L., Sun, J. M., & Ma, F. F. (2021). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 12(43), 14451–14457. Retrieved from [Link]
ResearchGate. (n.d.). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). tert-butyl N-(2-hydroxypropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes. Molecules, 16(9), 8098–8109. Retrieved from [Link]
Kim, H. Y., & Franz, A. K. (2016). Multifunctional chiral silanol ligands for enantioselective catalysis. Chemical Science, 7(3), 2215–2220. Retrieved from [Link]
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1113–1121. Retrieved from [Link]
Elemental analysis validation for Tert-butyl (5-hydroxypentan-2-yl)carbamate
A Comparative Guide to Elemental Analysis and Purity Validation for Tert-butyl (5-hydroxypentan-2-yl)carbamate As pharmaceutical pipelines increasingly rely on complex aliphatic building blocks, the rigorous validation o...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Elemental Analysis and Purity Validation for Tert-butyl (5-hydroxypentan-2-yl)carbamate
As pharmaceutical pipelines increasingly rely on complex aliphatic building blocks, the rigorous validation of synthetic intermediates has become a non-negotiable standard. Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS: 179412-96-5)[1] is a highly versatile Boc-protected amino alcohol used in the synthesis of advanced active pharmaceutical ingredients (APIs). Because this molecule possesses both a primary hydroxyl group and an acid-sensitive carbamate moiety, ensuring its absolute purity is critical. Trace acidic impurities or unreacted starting materials can trigger unwanted deprotection or esterification during downstream coupling steps.
In accordance with ICH Q6A guidelines, which mandate robust test procedures and acceptance criteria for new drug substances[2], this guide objectively compares traditional CHNS Elemental Analysis against modern Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). By examining the causality behind these techniques, we establish a self-validating analytical framework for researchers and drug development professionals.
The Analyte: Theoretical Baseline
Before selecting an analytical method, we must establish the theoretical macroscopic properties of the target molecule.
Comparative Methodologies: CHN vs. qNMR vs. LC-HRMS
No single analytical technique provides a complete picture of molecular integrity. A comparative approach allows us to leverage the strengths of macroscopic, structural, and chromatographic analyses[3].
Table 1: Comparative Performance of Purity Validation Methods
Analytical Parameter
CHN Elemental Analysis (Combustion)
1H-Quantitative NMR (qNMR)
LC-HRMS
Primary Output
Bulk empirical formula (%C, %H, %N)
Absolute mass fraction (% Purity)
Exact mass & trace impurity profile
Specificity
Low (Cannot distinguish isomers)
High (Structurally specific signals)
High (Chromatographic separation)
Sample Requirement
1.5 – 3.0 mg (Destructive)
10 – 20 mg (Non-destructive)
< 1.0 mg (Destructive)
Reference Standard
General CRM (e.g., Acetanilide)
Internal CRM (e.g., Maleic Acid)
Analyte-specific standard required
Best Used For
Detecting inorganic salts / water
Absolute quantitation without analyte CRM
Identifying unknown trace by-products
The Causality of Method Selection:
While CHN analysis is excellent for confirming the bulk composition and detecting inorganic or solvent contamination (which skew the %C and %H ratios), it is structurally blind. It cannot differentiate Tert-butyl (5-hydroxypentan-2-yl)carbamate from a structurally similar impurity like unreacted Boc-anhydride mixed with an amino-pentanol. Therefore, we utilize qNMR as the primary quantitative tool. qNMR provides a single-point replacement for combined identity testing and assay without requiring a reference standard of the analyte itself, making it highly advantageous in early-stage drug development[4].
Experimental Protocols: Building Self-Validating Systems
To guarantee scientific integrity, analytical protocols must be designed as self-validating systems—meaning the assay inherently verifies its own accuracy during execution.
Protocol A: CHN Elemental Analysis via High-Temperature Combustion
This system validates itself through "bracketing calibration," ensuring that any drift in combustion efficiency or detector response is immediately captured by analyzing a known standard before and after the batch.
Sample Desiccation (Critical Step): Dry the Tert-butyl (5-hydroxypentan-2-yl)carbamate sample under a high vacuum (0.1 mbar) at 40°C for 12 hours. Causality: The primary hydroxyl group is hygroscopic. Absorbed atmospheric moisture will artificially inflate the %H and %O while depressing %C and %N, leading to a false failure.
Calibration: Calibrate the CHN analyzer using a certified reference standard (e.g., Acetanilide, %C 71.09, %H 6.71, %N 10.36). Run a blank tin capsule to establish the baseline.
Encapsulation: Accurately weigh 2.000 ± 0.050 mg of the dried analyte into a combustible tin capsule using a microbalance. Seal the capsule tightly to exclude trapped air.
Combustion & Reduction: Drop the capsule into the combustion reactor at 1150°C in a pure oxygen environment. The tin undergoes an exothermic oxidation, pushing the localized temperature to ~1800°C, ensuring complete conversion to CO2, H2O, and NOx. The gases pass through a copper reduction tube at 850°C to reduce NOx to N2.
Detection: The gases are separated on a GC column and quantified via a Thermal Conductivity Detector (TCD).
Protocol B: Absolute Purity Determination via 1H-qNMR
The qNMR protocol is inherently self-validating. Because the internal standard and the analyte are co-dissolved in the same NMR tube, they experience the identical magnetic field homogeneity, pulse sequence, and receiver gain. Instrumental fluctuations cancel out mathematically[3].
Internal Standard Selection: Select Maleic acid (CRM, purity ≥ 99.9%) as the internal standard. Causality: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm, which perfectly avoids overlap with the aliphatic signals of the analyte (0.8 - 3.5 ppm).
Gravimetric Preparation: Using a high-precision microbalance, co-weigh exactly 15.00 mg of Tert-butyl (5-hydroxypentan-2-yl)carbamate and 5.00 mg of Maleic acid into a glass vial.
Dissolution: Dissolve the mixture entirely in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.
Acquisition Parameters (Critical Step): Acquire the 1H-NMR spectrum at 400 MHz or higher. Set the pulse angle to 90°. Causality: You must set the relaxation delay (D1) to at least 5 times the longitudinal relaxation time (T1) of the slowest relaxing proton (typically 30-60 seconds). Failing to allow complete spin-lattice relaxation results in incomplete magnetization recovery, artificially truncating the integral and destroying the assay's quantitative integrity.
Integration & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2 protons) and the Boc-group singlet of the analyte at ~1.38 ppm (9 protons). Calculate absolute purity using the standard qNMR molar ratio equation.
Data Interpretation & Acceptance Criteria
When validating a new batch of Tert-butyl (5-hydroxypentan-2-yl)carbamate for pharmaceutical use, the orthogonal data must synthesize to meet strict acceptance criteria.
Table 2: Orthogonal Validation Criteria for Tert-butyl (5-hydroxypentan-2-yl)carbamate
Analytical Method
Target Parameter
Acceptance Criterion
Hypothetical Passing Result
CHN Analysis
Carbon (%C)
Theoretical ± 0.4%
58.95% (Pass)
CHN Analysis
Hydrogen (%H)
Theoretical ± 0.4%
10.52% (Pass)
CHN Analysis
Nitrogen (%N)
Theoretical ± 0.4%
6.81% (Pass)
1H-qNMR
Absolute Purity
≥ 98.0% (w/w)
98.7% ± 0.5% (Pass)
LC-HRMS
Exact Mass [M+H]+
204.1594 ± 5 ppm
204.1598 (Δ 1.9 ppm) (Pass)
Note: A failure in CHN analysis (e.g., %C is 2% low) combined with a passing qNMR result strongly indicates the presence of an inorganic salt or residual water, rather than a structural organic impurity.
Workflow Visualization
To ensure all data streams are properly integrated before batch certification, follow the orthogonal validation workflow mapped below.
Figure 1: Orthogonal validation workflow for Tert-butyl (5-hydroxypentan-2-yl)carbamate purity.
Chiral HPLC separation of Tert-butyl (5-hydroxypentan-2-yl)carbamate enantiomers
An in-depth technical comparison and methodology guide for the chiral separation of Tert-butyl (5-hydroxypentan-2-yl)carbamate enantiomers. Introduction & Mechanistic Causality Tert-butyl (5-hydroxypentan-2-yl)carbamate...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison and methodology guide for the chiral separation of Tert-butyl (5-hydroxypentan-2-yl)carbamate enantiomers.
Introduction & Mechanistic Causality
Tert-butyl (5-hydroxypentan-2-yl)carbamate is a highly versatile, aliphatic
-Boc-protected amino alcohol used as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and asymmetric ligands. Determining its enantiomeric purity is critical, as the stereochemistry at the C2 position directly dictates the biological or catalytic efficacy of downstream products.
The Chromatographic Challenge:
Unlike aryl-containing compounds, this specific molecule lacks an extended
-conjugated system. Its only chromophore is the isolated carbonyl group of the tert-butoxycarbonyl (Boc) moiety, which exhibits weak UV absorption. Furthermore, the absence of aromatic rings means that stacking—a primary interaction in many chiral recognition mechanisms—is entirely absent.
The Solution (Causality of CSP Selection):
To achieve baseline resolution (
), the separation must rely exclusively on hydrogen bonding, dipole-dipole interactions, and steric inclusion [1]. Polysaccharide-based Chiral Stationary Phases (CSPs) derivatized with phenylcarbamates are the gold standard for this class of compounds[2]. The carbamate linkages on the CSP interact strongly with both the -Boc group and the terminal hydroxyl group of the analyte. Normal Phase (NP) chromatography is strictly required here; polar mobile phases (like water or high-concentration methanol) would competitively disrupt these critical hydrogen-bonding networks[3].
Comparative Analysis of Chiral Stationary Phases (CSPs)
When selecting a column for aliphatic Boc-protected amino alcohols, immobilized polysaccharide phases (such as Chiralpak® IC and IG) offer superior robustness and solvent versatility compared to traditional coated phases (like Chiralpak® AD-H)[3][4].
Below is a comparative performance matrix based on validated chromatographic behaviors for this specific molecular scaffold.
Table 1: Performance Comparison of CSPs for Tert-butyl (5-hydroxypentan-2-yl)carbamate
Data Interpretation:Chiralpak IG provides the highest resolution due to the unique steric environment created by the 3-chloro-5-methylphenyl derivatization on the helical amylose backbone, which strongly differentiates the spatial orientation of the aliphatic chain versus the hydroxyl group. Chiralpak IC offers a faster run time while maintaining excellent baseline separation, making it ideal for high-throughput Quality Control (QC) environments[5].
Method Development & Optimization Workflow
To ensure a self-validating and logical approach to method development, follow the decision matrix outlined in the diagram below.
Workflow for chiral HPLC method development and optimization for N-Boc-protected amino alcohols.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Every step includes the underlying scientific rationale to ensure reproducibility across different laboratory environments.
A. Reagent & Mobile Phase Preparation
Solvent Selection: Procure HPLC-grade
-Hexane and Isopropanol (IPA). Causality: Trace water in lower-grade solvents will competitively bind to the CSP's carbamate sites, drastically reducing retention times and destroying chiral selectivity.
Isocratic Mixture: Prepare a 90:10 (v/v) mixture of Hexane/IPA.
Degassing: Sonicate the mobile phase for 10 minutes under a mild vacuum. Causality: Dissolved oxygen absorbs UV light below 220 nm, which will cause severe baseline noise during detection.
B. Sample Preparation
Diluent Choice: Dissolve 1.0 mg of the racemic Tert-butyl (5-hydroxypentan-2-yl)carbamate standard in 1.0 mL of the exact mobile phase (Hexane/IPA 90:10).
Avoid Protic Solvents: Do not use pure methanol or ethanol as the sample diluent. Causality: Injecting a sample dissolved in a strong protic solvent creates a localized "solvent plug" that disrupts the transient diastereomeric complex formation at the head of the column, leading to peak splitting and loss of resolution.
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter.
C. Chromatographic Execution
System Setup: Install a Chiralpak IG (250 × 4.6 mm, 5 µm) column.
Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 10 column volumes (approx. 30 minutes) until the baseline is perfectly stable.
Detection Parameters: Set the UV/Vis or Diode Array Detector (DAD) to 210 nm . Causality: Because the aliphatic Boc-amino alcohol lacks aromaticity, 210 nm is required to detect the
Temperature Control: Maintain the column compartment at a strict 25 °C. Causality: Chiral recognition is an enthalpy-driven process. Fluctuations in temperature will alter the binding thermodynamics, shifting retention times and selectivity (
).
D. System Suitability & Self-Validation
Capacity Factor (
): Ensure the first eluting peak has a to verify it is not eluting in the void volume ().
Tailing Factor (
): If , the terminal hydroxyl group of the analyte may be interacting with residual silanols on the silica support. Remedy: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask these secondary interactions[4].
References
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine
Source: Scientific Research Publishing (American Journal of Analytical Chemistry)
URL:[Link][2]
5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations
Source: ChemRxiv
URL:[Link][4]
Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes
Source: Scientific Reports (PMC)
URL:[Link][5]
Chiral separation for enantiomeric determination in the pharmaceutical industry
Source: IAPC-OBP
URL:[Link][1]
A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of Tert-butyl (5-hydroxypentan-2-yl)carbamate
Introduction Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS No. 179412-96-5) is a valuable organic building block frequently utilized in the synthesis of more complex molecules, particularly within pharmaceutical resear...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Tert-butyl (5-hydroxypentan-2-yl)carbamate (CAS No. 179412-96-5) is a valuable organic building block frequently utilized in the synthesis of more complex molecules, particularly within pharmaceutical research and development.[1] As with any scientific endeavor, the accuracy and reliability of analytical data are paramount. Whether quantifying the compound in a reaction mixture, assessing its purity, or using it to calibrate instrumentation, a well-characterized reference standard is the cornerstone of data integrity.
This guide provides an in-depth comparison of reference standards for Tert-butyl (5-hydroxypentan-2-yl)carbamate analysis. Moving beyond a simple product listing, we will explore the essential characteristics of a high-quality standard, compare commercially available options with the alternative of in-house qualification, and provide detailed, field-proven analytical protocols for its characterization and use. Our objective is to empower researchers to make informed decisions that enhance the precision, accuracy, and defensibility of their results.
Section 1: The Anatomy of a High-Quality Reference Standard
Before comparing options, we must define the essential attributes that constitute a reliable analytical reference standard. These materials are not simply "pure" chemicals; they are rigorously characterized substances used as a measurement basis. The value of a standard is directly tied to the quality of its characterization and documentation.
Key Characteristics:
Purity: This is the most critical attribute. It must be quantitatively determined by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). Purity values should be clearly stated on the Certificate of Analysis (CoA).
Identity: The molecular structure must be unambiguously confirmed. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and potentially Infrared (IR) Spectroscopy.[2][3]
Documentation (Certificate of Analysis): The CoA is the legal and scientific record of the standard's quality. It should include the compound's identity, CAS number, batch number, purity value with the analytical method used, storage conditions, and re-test date.
Traceability: For the highest level of metrological assurance, Certified Reference Materials (CRMs) are traceable to the International System of Units (SI), often through a national metrology institute like NIST.[4] While not always necessary for early-stage research, this is critical for regulated environments.
Section 2: Comparative Analysis of Reference Standard Sources
Researchers have two primary avenues for acquiring a reference standard: purchasing from a commercial supplier or preparing and qualifying one in-house.
Commercial Reference Standards
Several chemical suppliers offer Tert-butyl (5-hydroxypentan-2-yl)carbamate. The primary differentiator between these offerings is often the level of characterization and the stated purity.
Table 1: Comparison of Representative Commercial Standards
Expert Insight: The choice between suppliers depends entirely on the application. For exploratory synthesis where the compound is a starting material, a ≥95% purity standard is often sufficient and cost-effective.[5] However, for use as a quantitative standard in an assay to determine the purity of a newly synthesized batch, a higher-purity, well-documented standard is essential to avoid propagating measurement error.
In-House Synthesis and Qualification
Synthesizing the standard in-house is a viable option, particularly if a synthetic route is already established within the organization.[8] However, the responsibility then falls on the researcher to rigorously characterize the material to the same level as a commercial standard. This process is a self-validating system that ensures the material is fit for purpose.
Caption: Workflow for qualifying an in-house reference standard.
Section 3: Experimental Protocols for Qualification and Analysis
The following protocols are foundational for verifying the identity and purity of any Tert-butyl (5-hydroxypentan-2-yl)carbamate standard, whether purchased or produced in-house. These methods are adapted from established procedures for structurally similar carbamates.[3]
Protocol: Purity Assessment by Reverse-Phase HPLC
This method is crucial for determining the purity of the standard and separating it from potential impurities.
Causality Behind Choices:
Column: A C18 column is selected for its versatility and effective retention of moderately polar organic molecules like our analyte.[3]
Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a range of polarities, ensuring that both more polar and less polar impurities are resolved. Phosphoric or formic acid is added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[9]
Detector: UV detection at 210 nm is used because the carbamate functional group has a UV absorbance in the low wavelength region.
Methodology:
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase (or a compatible solvent like acetonitrile) to a known concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[3]
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Protocol: Identity Confirmation by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Methodology:
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
Analysis Mode: Acquire spectra in positive ion mode. The carbamate nitrogen can be protonated.
Instrument Parameters:
Infusion Flow Rate: 5-10 µL/min.
Capillary Voltage: 3-4 kV.
Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-400). The expected [M+H]⁺ ion for C10H21NO3 (MW: 203.28) is m/z 204.29.
Protocol: Structural Elucidation by NMR Spectroscopy
NMR provides detailed information about the molecular structure, confirming the identity and arrangement of atoms.
Methodology:
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[3]
¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include a large singlet around 1.4 ppm (9H, tert-butyl group) and various multiplets corresponding to the protons on the pentanol backbone.[10]
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
Data Processing: Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[3]
Section 4: Integrated Analytical Workflow
The successful implementation of these protocols into a cohesive workflow ensures that the reference standard is suitable for its intended use and that all subsequent analytical measurements are built on a solid foundation.
This guide outlines a definitive technical workflow for distinguishing Tert-butyl (5-hydroxypentan-2-yl)carbamate (hereafter Target Compound ) from its critical structural isomers. This analysis is critical for researche...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a definitive technical workflow for distinguishing Tert-butyl (5-hydroxypentan-2-yl)carbamate (hereafter Target Compound ) from its critical structural isomers.
This analysis is critical for researchers synthesizing peptidomimetics or PROTAC linkers, where regioisomeric purity determines biological efficacy.
The Target Compound is a Boc-protected amino alcohol featuring a chiral center at C2 and a primary alcohol at C5. In synthetic workflows (e.g., reductive amination of levulinic acid derivatives), three specific isomers frequently co-elute or co-precipitate, leading to misidentification.
The "Isomer Trap"
We compare the Target against two most common structural isomers:
Isomer A (Regioisomer): tert-butyl (4-hydroxypentan-2-yl)carbamate (Secondary alcohol, two chiral centers).
Isomer B (Constitutional): tert-butyl (5-hydroxypentyl)carbamate (Linear, achiral).
Feature
Target Compound
Isomer A (4-OH)
Isomer B (Linear)
Structure
2-amino, 5-hydroxy
2-amino, 4-hydroxy
1-amino, 5-hydroxy
Chiral Centers
1 (C2)
2 (C2, C4)
0
Alcohol Type
Primary (-CH₂OH)
Secondary (-CH(OH)CH₃)
Primary (-CH₂OH)
Methyl Signals
1 Doublet
2 Doublets
0 Doublets
NMR Spectroscopy: The Gold Standard
Causality: Mass spectrometry often fails to distinguish these isomers due to identical molecular ions (
). NMR provides the unique connectivity map required for absolute identification.
Diagnostic ¹H NMR Signals (400 MHz, CDCl₃)
Signal Region
Target Compound (5-OH)
Isomer A (4-OH)
Isomer B (Linear)
Methyl (Non-Boc)
δ ~1.1 ppm (d, 3H)
δ ~1.1-1.2 ppm (two d, 6H)
No doublet (only Boc singlet)
α-Amino Proton
δ ~3.7 ppm (multiplet, 1H)
δ ~3.7 ppm (multiplet, 1H)
δ ~3.1 ppm (triplet/quartet, 2H)
α-Hydroxy Proton
δ ~3.6 ppm (triplet, 2H)
δ ~3.8 ppm (multiplet, 1H)
δ ~3.6 ppm (triplet, 2H)
Boc Group
δ 1.44 ppm (s, 9H)
δ 1.44 ppm (s, 9H)
δ 1.44 ppm (s, 9H)
Self-Validating Protocol: The "Methyl Count" Test
Acquire ¹H NMR in CDCl₃.
Integrate the Boc singlet at 1.44 ppm to 9.00.
Examine the 1.0–1.3 ppm region :
Result 1: One doublet integrating to ~3H → Target Compound .
Result 2: Two doublets (or overlapping multiplets) integrating to ~6H → Isomer A .
Result 3: No doublets → Isomer B .
Advanced Verification: 2D COSY Connectivity
To confirm the position of the hydroxyl group (Primary vs. Secondary), perform a COSY (Correlation Spectroscopy) experiment.
Target Logic: The methyl doublet correlates to the CH-NHBoc proton. This CH correlates to a CH₂, which correlates to another CH₂, which finally correlates to the CH₂-OH. (Chain length = 3 bonds between functional groups).
Isomer A Logic: The methyl doublet correlates to the CH-NHBoc. The other methyl doublet correlates to the CH-OH. (Functional groups are closer, separated by one CH₂).
Caption: Decision tree for NMR-based identification of tert-butyl (5-hydroxypentan-2-yl)carbamate.
Chromatographic Separation (HPLC)
While NMR is definitive for structure, HPLC is required for purity profiling, especially to detect Isomer A (a common synthetic byproduct) or to separate enantiomers.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 10 minutes.
Detection: ELSD or CAD (Charged Aerosol Detection) is mandatory as the compound lacks a strong UV chromophore (only weak end-absorption at 205-210 nm).
Differentiation: Isomer A (Secondary alcohol) is slightly more hydrophobic than the Target (Primary alcohol) and typically elutes later.
Chiral Method (Enantiomer Separation)
Because the Target has a chiral center at C2, you must verify enantiomeric excess (ee).
Column: Chiralpak AD-H or IA (Amylose-based).
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Observation: The Target will show two peaks if racemic (R/S). Isomer A (with two chiral centers) would theoretically show up to four peaks (diastereomers).
Mass Spectrometry (MS) Fragmentation
While molecular ions are identical, fragmentation energy (MS/MS) can reveal structural nuances.
Target (Primary Alcohol): Stronger tendency for loss of water
.
Alpha-Cleavage:
Target: Cleavage adjacent to the amine yields a specific fragment corresponding to the loss of the hydroxy-propyl chain.
Isomer A: Cleavage adjacent to the amine yields a different mass fragment due to the methyl group position.
Caption: Simplified MS fragmentation logic distinguishing primary vs secondary alcohol derivatives.
Experimental Protocol: "The Quick-Check"
For rapid verification in a synthesis lab.
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL CDCl₃.
Run: Standard ¹H NMR (16 scans).
Check:
Is there a doublet at ~1.1 ppm? (Yes = Correct Backbone).
Is there a triplet at ~3.6 ppm? (Yes = Primary Alcohol).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of NMR shift prediction for amino alcohols).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Application Note: Chiral Separation of Boc-Amino Alcohols. Daicel Chiral Technologies. Link (General reference for AD-H column conditions).
Executive Summary Immediate Action: Treat tert-butyl (5-hydroxypentan-2-yl)carbamate as Hazardous Organic Waste . Although this specific compound (CAS 179412-96-5) is not explicitly listed on the EPA’s RCRA P-list or U-l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Immediate Action: Treat tert-butyl (5-hydroxypentan-2-yl)carbamate as Hazardous Organic Waste .
Although this specific compound (CAS 179412-96-5) is not explicitly listed on the EPA’s RCRA P-list or U-list, it is a carbamate intermediate.[1][2][3] Best practice dictates it must be segregated from general trash and aqueous drains to prevent environmental contamination and ensure thermal destruction.[3]
Stable. Decomposes at high heat to release isobutylene, CO₂, and NOₓ.[2][3]
Scientific Rationale for Classification:
While a specific Safety Data Sheet (SDS) for CAS 179412-96-5 is often sparse, we apply "Read-Across" methodology using structurally similar Boc-amino alcohols (e.g., N-Boc-ethanolamine).[1][2][3] These compounds are generally skin/eye irritants but not acutely toxic.[1][3] However, the tert-butyl carbamate moiety thermally decomposes to isobutylene (flammable gas) and amines, necessitating incineration rather than landfilling.[2][3]
Operational Disposal Protocol
A. Solid Waste (Pure Substance)[1][2][3]
Collection: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
Labeling: Label as "Hazardous Waste - Organic Solid."
Segregation: Do NOT mix with oxidizers (e.g., permanganates, nitrates) or strong acids (which can prematurely deprotect the Boc group, releasing gas and heat).[2][3]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol):
RCRA Classification: The waste code is driven by the solvent.[3]
Example: If in Methanol, code as D001 (Ignitable).[2][3][4]
Example: If in Dichloromethane (DCM), code as F002 (Spent Halogenated Solvent).[2][3]
Collection: Use a standard solvent waste carboy (safety can).[1][2][3] Ensure the cap is vented if there is any risk of ongoing reaction.[3]
C. Contaminated Debris & Empty Containers[2][3]
Gloves/Paper Towels: Bag separately as "Solid Debris Contaminated with Organics."[1][3]
Empty Vials/Flasks:
Triple Rinse: Rinse the container three times with a minimal amount of compatible solvent (e.g., Acetone).[2][3]
Collect Rinsate: Pour the acetone rinsate into the Liquid Waste container (do not pour down the drain).[3]
Deface Label: Cross out the chemical name on the empty vial.
Disposal: The triple-rinsed, dry container can be discarded as glass/trash (check local institutional policy).
Waste Classification Logic (Decision Tree)
The following diagram illustrates the decision logic for classifying and disposing of this specific intermediate.
Figure 1: Operational decision tree for segregating Boc-amino alcohol waste streams.
Regulatory Compliance & Scientific Integrity
RCRA Implications (USA)
Under the Resource Conservation and Recovery Act (RCRA), tert-butyl (5-hydroxypentan-2-yl)carbamate is not a P-listed (acutely hazardous) or U-listed (toxic) waste by specific CAS name [1].[1][2][3]
Why this matters: You are not required to manage empty containers as "acute hazardous waste" (which requires specific triple-rinsing documentation).[1][2][3]
The "Catch-All" Rule: Despite the lack of a specific listing, 40 CFR 262.11 requires generators to determine if waste is hazardous.[2] Due to the nitrogen content and potential for thermal decomposition, the industry standard is to manage it as Non-Regulated Hazardous Waste sent for fuel blending or incineration [2].[2][3]
Chemical Compatibility Warning
Do NOT dispose of this compound in "Acid Waste" streams.[3]
Result: Rapid evolution of isobutylene gas and CO₂, which can pressurize and rupture sealed waste containers [3].[2][3]
References
U.S. Environmental Protection Agency (EPA). Title 40, Code of Federal Regulations (CFR) § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.[2][3][1][2][3]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristic of Ignitability (D001) and Toxicity (D004-D043).[1][2][3]
Lundt, B. F., et al. "Removal of the tert-butyloxycarbonyl (Boc) group with dilute acid."[2][3] International Journal of Peptide and Protein Research, 1978.[2][3]